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  • Product: 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride
  • CAS: 1185316-09-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride serves as a critical pharmaceutical intermediate, most notably utilized in the synthesis of heterobicyclic compounds such as phosphod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride serves as a critical pharmaceutical intermediate, most notably utilized in the synthesis of heterobicyclic compounds such as phosphodiesterase 10 (PDE10) inhibitors and 'DFG-out' kinase inhibitors . The structural motif—a functionalized 2-aminopyridine linked to a piperidine ring—provides essential hydrogen bonding vectors and conformational rigidity required for deep-pocket target binding in drug discovery.

This whitepaper outlines a highly robust, two-step synthetic pathway designed for scalability, high regioselectivity, and straightforward isolation. The methodology leverages a Nucleophilic Aromatic Substitution (SNAr) followed by an anhydrous acidic deprotection, establishing a self-validating protocol that minimizes the need for complex chromatographic purification.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of the target molecule relies on two fundamental disconnections: the C–N bond between the pyridine ring and the exocyclic amine, and the protective carbamate (Boc) group on the piperidine nitrogen.

The SNAr Strategy

The formation of the C–N bond is achieved via an SNAr reaction. The electrophile, 2-chloro-3-nitropyridine , is highly activated. The strongly electron-withdrawing nitro group (-NO2) at the C3 position, combined with the electronegative pyridine nitrogen, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the nucleophilic attack by the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate at the C2 position.

The reaction proceeds through a transient Meisenheimer complex . The ortho-relationship of the nitro group to the site of attack provides profound resonance stabilization to the anionic intermediate before the expulsion of the chloride leaving group restores aromaticity.

Protective Group Logic

The use of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the piperidine ring is strictly necessary. Without it, the diamine would act as a bidentate nucleophile, leading to uncontrolled oligomerization, di-alkylation, and complex impurity profiles. The Boc group is stable under the basic SNAr conditions but is rapidly cleaved under strongly acidic conditions, allowing for a seamless transition to the final hydrochloride salt.

SNArMechanism Reactants Activated Pyridine + Amine Attack Nucleophilic Attack (C2) Reactants->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product SNAr Product Elimination->Product

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the pyridine C2 position.

Synthesis Pathway Overview

The overall workflow is a streamlined two-step process. The use of Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent in Step 1 is intentional; it effectively solvates the potassium cations while leaving the nucleophilic amine highly reactive, thereby lowering the activation energy of the SNAr transition state.

SynthesisPathway R1 2-Chloro-3-nitropyridine (Electrophile) Cond1 K2CO3, DMSO 110°C, 2 hours R1->Cond1 R2 tert-Butyl 4-aminopiperidine- 1-carboxylate R2->Cond1 Int1 tert-Butyl 4-((3-nitropyridin-2-yl) amino)piperidine-1-carboxylate Cond1->Int1 SNAr Cond2 4M HCl in Dioxane RT, 2-4 hours Int1->Cond2 Prod 3-Nitro-N-(piperidin-4-yl) pyridin-2-amine hydrochloride Cond2->Prod Deprotection

Figure 2: Two-step synthesis pathway of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Objective: Regioselective C–N bond formation via SNAr.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.25 g, 7.88 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (1.66 g, 8.27 mmol, 1.05 equiv).

  • Solvent & Base Addition: Suspend the solid reactants in dry Dimethyl Sulfoxide (DMSO) (20 mL). Add anhydrous Potassium Carbonate (K2CO3) (1.50 g, 10.85 mmol, 1.38 equiv) to the mixture. Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 110 °C under an inert nitrogen atmosphere. Stir vigorously for 2 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Partition the mixture between Ethyl Acetate (300 mL) and Deionized Water (300 mL).

  • Extraction: Separate the layers. Wash the organic layer with brine (2 × 100 mL) to remove residual DMSO. Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate in vacuo to yield the intermediate as a yellow/orange solid.

Step 2: Synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Objective: Cleavage of the Boc protecting group and isolation of the target salt.

  • Preparation: Dissolve the intermediate from Step 1 (~2.5 g, 7.75 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask.

  • Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (10 mL, ~40 mmol, 5.0 equiv) dropwise. Causality: Anhydrous HCl protonates the carbamate oxygen, triggering the elimination of isobutylene gas and carbon dioxide. The anhydrous environment ensures the product forms directly as a highly crystalline hydrochloride salt, avoiding the need for aqueous basic workup.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. The product will begin to precipitate out of the solution as a solid.

  • Isolation: Dilute the suspension with cold Diethyl Ether (30 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash the filter cake with additional cold Diethyl Ether (2 × 15 mL), and dry under high vacuum to afford the final hydrochloride salt.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected mass balances for a standard laboratory-scale synthesis based on established patent protocols .

StepReagent / ReactantMW ( g/mol )EquivalentsAmountRole
1 2-Chloro-3-nitropyridine158.541.001.25 g (7.88 mmol)Electrophile
1 Boc-4-aminopiperidine200.281.051.66 g (8.27 mmol)Nucleophile
1 Potassium Carbonate (K₂CO₃)138.211.381.50 g (10.85 mmol)Acid Scavenger
1 Dimethyl Sulfoxide (DMSO)78.13N/A20.0 mLPolar Aprotic Solvent
2 SNAr Intermediate322.361.00~2.50 g (7.75 mmol)SNAr Product
2 4M HCl in Dioxane36.465.1010.0 mL (~40 mmol)Deprotecting Agent
2 Dichloromethane (DCM)84.93N/A20.0 mLCo-solvent

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): The theoretical exact mass of the free base (C₁₀H₁₄N₄O₂) is 222.11 Da. The expected mass-to-charge ratio [M+H]⁺ is 223.1 m/z .

  • ¹H NMR (DMSO-d6): Successful Boc deprotection is definitively confirmed by the complete disappearance of the intense 9H singlet at ~1.40 ppm (corresponding to the tert-butyl group). The piperidine ring protons will shift downfield due to the protonation of the secondary amine, and a broad signal integrating to 2H (NH₂⁺) will appear between 8.5–9.5 ppm.

Safety & Scalability Considerations

  • Thermal Hazards of DMSO: While DMSO is an excellent solvent for SNAr reactions, heating it above 150 °C can lead to exothermic decomposition. The reaction temperature must be strictly maintained at 110 °C.

  • Gas Evolution: Step 2 generates isobutylene and carbon dioxide gas. The reaction must be vented properly (e.g., via a bubbler) to prevent dangerous pressure buildup in the reaction vessel.

  • Toxicity: Nitroaromatic compounds are generally skin sensitizers and potential mutagens. All handling of 2-chloro-3-nitropyridine and the resulting intermediates should be conducted in a certified chemical fume hood using appropriate PPE.

References

  • Amgen Inc. (2013). Heterobicyclic compounds (US Patent No. 9,174,992 B2 / US20130225552A1). U.S.
  • National Institutes of Health (NIH). (2012). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PMC.[Link]

Exploratory

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride in silico modeling and docking studies

An In-depth Technical Guide to In Silico Modeling and Docking Studies: A Case Study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride Foreword: From Molecule to Mechanism In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to In Silico Modeling and Docking Studies: A Case Study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Foreword: From Molecule to Mechanism

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is both complex and resource-intensive. Computational, or in silico, techniques have become a cornerstone of this process, offering a rational, cost-effective, and rapid means to generate and refine hypotheses before committing to expensive and time-consuming wet-lab experimentation.[1][2] This guide is structured as a comprehensive, end-to-end workflow for the in silico evaluation of a novel small molecule, using 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride as a practical case study.

This document is designed for drug development professionals, computational chemists, and molecular biologists. It moves beyond a simple recitation of steps to explain the critical reasoning—the why—behind each methodological choice. We will navigate the entire pipeline, from initial ligand preparation and target identification to the nuances of molecular docking and the advanced validation offered by molecular dynamics. Our goal is to provide not just a protocol, but a robust framework for critical thinking in computational drug design.

Part 1: The Subject Molecule - Ligand Preparation

The first and most critical step in any docking study is the meticulous preparation of the ligand.[3][4] An improperly prepared ligand, with incorrect protonation states, tautomers, or a high-energy conformation, can lead to misleading or entirely incorrect docking results. The principle is simple: garbage in, garbage out. Our subject is 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride.[5][6]

Causality in Ligand Preparation

Why is this stage so crucial? A 2D drawing of a molecule is an abstraction. In a biological system, a molecule exists as a dynamic 3D entity. Its charge, shape, and flexibility are what dictate its interaction with a protein target. Energy minimization finds a stable, low-energy 3D conformation, which is a more realistic starting point for docking.[3] Furthermore, the molecule's protonation state—which atoms carry a hydrogen and thus a positive charge—is dependent on the surrounding pH. Since biological interactions occur at a physiological pH of ~7.4, we must model the ligand in its most likely state under these conditions to accurately predict interactions like hydrogen bonds and salt bridges.[4][7]

Protocol 1: Step-by-Step Ligand Preparation
  • Obtain 2D Representation: Start with the canonical SMILES (Simplified Molecular Input Line Entry System) for the molecule: C1CC(NC2=C(C=CC=N2)[O-])NCC1.Cl.[8]

  • Generate 3D Conformation: Use a computational chemistry toolkit (e.g., RDKit or Open Babel) to convert the 2D SMILES string into an initial 3D structure.

  • Generate Tautomers and Protonation States: This is arguably the most critical step. Utilize software like Schrödinger's LigPrep or equivalent open-source tools to generate all viable ionization states and tautomers at a target pH of 7.4 ± 1.0. This accounts for the ambiguity of proton placement and ensures the biologically relevant form is not missed.

  • Energy Minimization: Each generated structure must be subjected to energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). This process relaxes the geometry, removes steric strain, and settles the molecule into a low-energy, physically plausible conformation.[3]

  • Store for Docking: The resulting set of low-energy, 3D conformers should be saved in a suitable format, such as .sdf or .mol2, which retains 3D coordinates and charge information.

Part 2: The Search for a Target - In Silico Target Identification

For many novel compounds, the biological target is unknown. Before we can perform a docking study, we must first identify a high-probability protein target. This guide will proceed by outlining the methods for target identification and then, for the purpose of demonstrating the workflow, select a hypothetical target class.

Methodologies for Target Prediction
  • Ligand-Based Pharmacophore Screening: This method assumes that molecules with similar structures often have similar biological activities.[9] The structure of our compound can be compared against databases of known active molecules (e.g., ChEMBL) to find compounds with similar features. The targets of these known compounds then become high-priority candidates for our molecule.

  • Reverse Docking: Instead of docking one ligand into one target, reverse docking involves docking our single ligand against a large library of protein structures representing the "druggable genome".[10] Proteins that consistently score well are identified as potential targets.

  • Structure-Based Virtual Screening (SBVS): This is the core technique this guide focuses on. It involves docking a library of potential ligands into a single target binding site.[11]

For this case study, a ligand-based similarity search reveals that pyridinyl-amine scaffolds are common in kinase inhibitors.[12] Therefore, for the remainder of this guide, we will proceed with the hypothetical target of a tyrosine kinase , a well-established class of drug targets.

Part 3: The Docking Arena - Receptor Preparation

Just as with the ligand, the protein receptor structure must be carefully prepared. Raw structures from the Protein Data Bank (PDB) are often incomplete or contain experimental artifacts that must be corrected.[11][13][14]

Protocol 2: Step-by-Step Receptor Preparation
  • Select a High-Quality Crystal Structure: Choose a high-resolution (<2.5 Å) X-ray crystal structure from the PDB. It is highly preferable to select a structure that has a co-crystallized ligand in the binding site of interest, as this validates the location and conformation of the active site.[13]

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[15][16] Expert Insight: While removing all water is standard practice, some water molecules can be structurally important, mediating key hydrogen bonds between the ligand and protein. If a water molecule is observed to make such a "bridging" interaction in multiple crystal structures, it may be beneficial to retain it.

  • Add Hydrogens and Assign Charges: X-ray crystallography typically does not resolve the positions of hydrogen atoms. These must be added computationally.[13][15] Subsequently, partial atomic charges must be assigned to all atoms using a force field (e.g., AMBER, CHARMM).

  • Optimize Hydrogen Bond Networks: The orientation of hydroxyl groups and histidine side chains can be ambiguous. Use software to flip and rotate these side chains to optimize the hydrogen-bonding network.

  • Constrained Minimization: Perform a final, brief energy minimization of the structure. This should be a "constrained" minimization, where heavy atoms are tethered to their initial positions. This serves to relieve any minor steric clashes introduced during preparation without significantly altering the experimentally determined backbone structure.

Part 4: The Simulation - Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[17] The process involves a search algorithm, which generates various binding poses, and a scoring function, which ranks them based on an estimated binding affinity.[1][11]

The Core Logic: Search and Score

The docking process can be visualized as a logical workflow. First, the prepared molecules are introduced. A "search space" is then defined, telling the software where to look for a binding site. The algorithm then explores different ligand conformations within this space, and the scoring function provides the final ranking.

InSilico_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (3D Structure, Charges, Tautomers) Grid Define Search Space (Grid Box Generation) Ligand->Grid Receptor Receptor Preparation (Clean PDB, Add Hydrogens, Minimize) Receptor->Grid Docking Molecular Docking (Search Algorithm + Scoring Function) Grid->Docking Post_Analysis Post-Docking Analysis (Pose Clustering, Interaction Analysis) Docking->Post_Analysis MD_Sim Molecular Dynamics (Optional) (Stability & Free Energy) Post_Analysis->MD_Sim Hypothesis Generate Testable Hypothesis Post_Analysis->Hypothesis MD_Sim->Hypothesis

Caption: High-level workflow of an in silico drug discovery pipeline.

Protocol 3: Performing the Docking with AutoDock Vina
  • Define the Search Space: The binding site is defined by a 3D grid. If a co-crystallized ligand was present in the PDB structure, the grid should be centered on its geometric center and sized to be ~5-6 Å larger than the ligand in all directions.[13] If no such ligand exists, binding pocket prediction algorithms must be used first.[9]

  • Configure Docking Parameters: Create a configuration file specifying the receptor, the prepared ligand(s), the coordinates of the search space, and the exhaustiveness of the search. Expert Insight: exhaustiveness controls the computational effort. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 8-16 is a reasonable starting point for a standard docking run.[7]

  • Execute the Docking Run: Use a widely-validated program like AutoDock Vina.[18][19] The command will typically be: vina --config conf.txt --log results.log.

  • Output: Vina will output a file containing the top-ranked binding poses (typically 9-20) and their corresponding binding affinity scores in kcal/mol.

Part 5: The Verdict - Post-Docking Analysis

A docking score is not a definitive answer; it is a suggestion that requires rigorous evaluation.[20][21] The true value of a docking study comes from a careful, multi-faceted analysis of the predicted binding poses.

Beyond the Score: A Deeper Analysis

Simply choosing the top-scoring pose is a common but significant pitfall. A robust analysis involves several layers of validation.[20] Is the pose chemically sensible? Does it form key interactions known to be important for this protein family? Is the result consistent across multiple scoring functions or methods (consensus scoring)?[21]

Post_Docking_Analysis Input Docking Output (Ranked Poses & Scores) Visual Visual Inspection (Check for steric clashes, etc.) Input->Visual Interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) Visual->Interaction Clustering Pose Clustering (Group similar conformations) Interaction->Clustering Consensus Consensus Scoring (Rescore with different functions) Interaction->Consensus Decision Select Best Pose(s) for Hypothesis Clustering->Decision Consensus->Decision

Caption: Decision-making workflow for post-docking analysis.

Data Presentation and Interpretation

The most insightful way to present docking results is to correlate the binding score with the specific molecular interactions that stabilize the pose.

Table 1: Hypothetical Docking Results for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine vs. Tyrosine Kinase

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-9.8MET793, LEU718Hinge-binding (H-bond), Hydrophobic contact
2-9.5ASP855, LYS745Salt bridge to DFG motif, H-bond
3-9.1CYS797Covalent interaction (potential artifact)
4-8.7LEU844, VAL726Hydrophobic contact in back pocket

Interpretation: Pose 1 shows a classic kinase inhibitor binding mode, with a hydrogen bond to the "hinge" region (MET793), making it a high-confidence prediction. Pose 2 interacts with the critical DFG motif, also a plausible mode. Pose 3 suggests a potential covalent interaction with a cysteine, which would require a different type of docking protocol to validate and should be viewed with caution in a standard run.

Advanced Validation: Molecular Dynamics (MD) Simulation

While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex over time (nanoseconds to microseconds).[22][23][24] MD is the ultimate computational validation of a docking pose. It can:

  • Assess Pose Stability: Determine if the ligand remains in its docked pose or if it is unstable and diffuses away.[25]

  • Refine Interactions: Observe how the protein and ligand adapt to each other, revealing more realistic interaction patterns.

  • Calculate Binding Free Energy: Employ methods like MM/GBSA or FEP to provide a more accurate estimation of binding affinity than docking scores alone.[23]

Conclusion: The Role of In Silico Modeling as a Guide

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of a novel compound. Through the case study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, we have demonstrated the critical thinking and methodological choices required at each stage, from ligand preparation to advanced post-docking analysis.

It is imperative to remember that in silico modeling does not provide definitive answers. It generates well-founded, testable hypotheses. The predictions made here—that this compound may act as a kinase inhibitor by interacting with the hinge region—must be passed on for experimental validation through binding assays and functional screens. The true power of computational drug discovery lies in this synergy, where computation intelligently guides experimentation, ultimately accelerating the path to new therapeutics.

References

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 2020. [Link]

  • The role of molecular dynamics simulations in drug discovery. Cresset Group. [Link]

  • Applications of Molecular Dynamics Simulations in Drug Discovery. Methods in Molecular Biology, 2021. [Link]

  • Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 2020. [Link]

  • Software for molecular docking: a review. Biophysics Reviews, 2017. [Link]

  • Applications of Molecular Dynamics Simulations in Drug Discovery. PubMed, 2021. [Link]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 2020. [Link]

  • A Review on In Silico molecular docking Studies. International Journal for Advanced Research in Innovative Ideas and Education, 2024. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research, 2024. [Link]

  • Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog, N.D. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen, 2024. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate, 2024. [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. PubMed, 2024. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 2024. [Link]

  • Post-Docking Analysis and it's importance. Advent Informatics Pvt Ltd. [Link]

  • Post-processing of Docking Results: Tools and Strategies. ResearchGate, 2022. [Link]

  • Review on Molecular Modeling and Docking. SAR Journal, 2022. [Link]

  • Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 2013. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 2025. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube, 2025. [Link]

  • Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Ders Notları (AVYS), 2013. [Link]

  • Improving Protein–Peptide Docking Results via Pose-Clustering and Rescoring. Journal of Chemical Information and Modeling, 2021. [Link]

  • What protein pre-processing steps required for docking? ResearchGate, 2016. [Link]

  • Post Docking Analysis Simplified. YouTube, 2025. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • (3-Nitro-pyridin-2-yl)-piperidin-4-yl-aMine hydrochloride, 98+% NextSDS. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace, N.D. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 2015. [Link]

  • 3-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride. Kishida Chemical Co.,Ltd. [Link]

  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.
  • 3-Nitro-2(1H)-pyridinone. PubChem. [Link]

  • Identification and biological evaluation of...a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed, 2005. [Link]

Sources

Foundational

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride: A Critical Bifunctional Synthon in Modern Drug Discovery

Abstract In contemporary medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile, orthogonally reactive building blocks. 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In contemporary medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile, orthogonally reactive building blocks. 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has emerged as a highly privileged intermediate. By serving as a latent precursor to the 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine core structures, this synthon is instrumental in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[1], potent kinase inhibitors[2], and novel antibacterial agents[3]. This technical guide provides an in-depth analysis of its chemical logic, synthetic methodologies, and patent landscape, tailored for drug development professionals.

Chemical Identity & Orthogonal Reactivity

The utility of 3-nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride lies in its bifunctional nature. The molecule features two highly distinct reactive domains:

  • The Piperidine Nitrogen (Secondary Amine): In its deprotected hydrochloride salt form, the piperidine nitrogen is a potent nucleophile. It is primed for derivatization via amide coupling, reductive amination, or urea formation, allowing it to be seamlessly grafted onto a primary drug scaffold.

  • The 2-Amino-3-nitropyridine Moiety: This segment acts as a "masked" diamine. The nitro group remains inert during the coupling of the piperidine nitrogen. Once the scaffold is fully assembled, the nitro group is reduced to an amine, generating a highly reactive 2,3-diaminopyridine intermediate. This is immediately subjected to cyclization (using reagents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene) to form rigid, fused bicyclic heterocycles[1].

This orthogonal reactivity prevents premature cyclization or unwanted side reactions, a causality that dictates its widespread use in combinatorial chemistry and large-scale active pharmaceutical ingredient (API) manufacturing.

Synthetic Methodology & Causality

The synthesis of the title compound is a masterclass in regiocontrol and protecting group logic.

Synthesis A 2-Chloro-3-nitropyridine + 1-Boc-4-aminopiperidine B Boc-Protected Intermediate (CAS: 939986-15-9) A->B DIPEA, Heat (SNAr) C 3-Nitro-N-(piperidin-4-yl) pyridin-2-amine HCl B->C HCl in Dioxane (Deprotection) D Scaffold Coupling (e.g., Core Assembly) C->D Amide/Urea Formation E Nitro Reduction & Cyclization D->E H2, Pd/C then CDI

Synthetic workflow from starting materials to the cyclized pharmacophore.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with 2-chloro-3-nitropyridine and 1-Boc-4-aminopiperidine . The electron-withdrawing nature of both the pyridine nitrogen and the ortho-nitro group renders the C2 position highly electrophilic. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the primary amine on the piperidine, which would otherwise stall the reaction. The resulting product is the Boc-protected intermediate (CAS: 939986-15-9)[4].

Step 2: Selective Deprotection

The Boc group is cleaved using anhydrous HCl in dioxane. Causality: The use of anhydrous acidic conditions is critical. It selectively removes the tert-butyl carbamate without reducing the nitro group or hydrolyzing the pyridine ring. Furthermore, the product naturally precipitates out of the organic solvent as a stable hydrochloride salt, bypassing the need for tedious and unscalable column chromatography.

Patent Landscape & Therapeutic Applications

The downstream derivatives of 3-nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride are heavily patented across multiple therapeutic areas.

Pathways Core 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Derived Intermediates CGRP CGRP Receptor Antagonism (Migraine Therapy) Core->CGRP Imidazo[4,5-b]pyridin-2-one (WO2012050764A1) Kinase Kinase Inhibition (c-Met, JAK, AAK1) Core->Kinase Triazolo[4,5-b]pyridine (US8481739B2) Bacterial DltA Inhibition (Gram-positive Bacteria) Core->Bacterial Imidazo[4,5-c]pyridine (EP2913330A1)

Downstream biological applications and associated patent literature.

CGRP Receptor Antagonists (Migraine Therapy)

CGRP inhibitors represent a paradigm shift in the acute and prophylactic treatment of migraines. Patents such as WO2012050764A1 detail the large-scale synthesis of cycloheptapyridine CGRP receptor antagonists[1]. In these workflows, the piperidine nitrogen of our title compound is coupled to a complex chiral core. Subsequent reduction and cyclization with CDI yields the 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one moiety—a critical hydrogen-bond donor/acceptor motif that anchors the drug into the CGRP receptor pocket[1].

Kinase Inhibitors (Oncology)

The dysregulation of kinase pathways (e.g., c-Met, JAK) is a hallmark of tumor progression and metastasis. Patent US8481739B2 claims 3,5-disubstituted-3H-imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine compounds as potent protein kinase modulators[2]. Here, the 2,3-diaminopyridine intermediate (derived from the nitro reduction) is reacted with sodium nitrite ( NaNO2​ ) under acidic conditions to yield the triazolo[4,5-b]pyridine core, demonstrating the structural versatility of the precursor[2].

DltA Inhibitors (Antibacterial Agents)

Addressing antimicrobial resistance, patent EP2913330A1 utilizes similar condensed imidazole derivatives to inhibit the Gram-positive bacterial DltA enzyme[3]. By preventing the D-alanylation of teichoic acids, these compounds render bacteria highly susceptible to the host's innate immune system (cationic antimicrobial peptides)[5].

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction conditions and typical yields for the integration of this synthon into drug discovery workflows, synthesized from aggregated patent literature[1][2].

StepReactionReagents & ConditionsTypical YieldPurity (HPLC)Mechanistic Note
1SNAr Coupling2-Chloro-3-nitropyridine, 1-Boc-4-aminopiperidine, DIPEA, THF/EtOH, 60-80°C85-95%>98%High regioselectivity driven by ortho-nitro activation.
2Boc Deprotection4 M HCl in Dioxane, RT, 2-4 h90-98%>99%Product precipitates as HCl salt; avoids chromatography.
3Scaffold CouplingScaffold-COOH, HATU/EDC, DIPEA, DMF, RT70-85%>95%Piperidine nitrogen acts as the sole nucleophile.
4Nitro Reduction H2​ (1 atm), 10% Pd/C, MeOH, RT95-99%>95%Exothermic; yields the highly reactive diamine intermediate.
5CyclizationCDI or Triphosgene, THF, 40-60°C75-88%>98%Forms the rigid imidazo[4,5-b]pyridin-2-one pharmacophore.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes, precipitation) act as built-in quality control checkpoints.

Protocol A: Synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride
  • SNAr Reaction:

    • Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and 1-Boc-4-aminopiperidine (1.1 eq) in anhydrous ethanol (0.5 M).

    • Add DIPEA (2.0 eq) dropwise. Validation Check: The solution will transition from pale yellow to deep orange, indicating the formation of the SNAr adduct.

    • Reflux at 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

    • Concentrate in vacuo, partition between EtOAc and water, wash with brine, dry over Na2​SO4​ , and evaporate to yield tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (CAS: 939986-15-9).

  • Deprotection:

    • Dissolve the crude intermediate in minimal dichloromethane (DCM).

    • Slowly add 4 M HCl in dioxane (5.0 eq) at 0°C. Stir at room temperature for 3 hours.

    • Validation Check: A bright yellow/orange precipitate will form as the deprotected hydrochloride salt is insoluble in the DCM/dioxane mixture.

    • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the title compound.

Protocol B: Conversion to the Imidazo[4,5-b]pyridin-2-one Pharmacophore

(Note: This protocol assumes the piperidine nitrogen has already been coupled to your target scaffold).

  • Reduction:

    • Dissolve the scaffold-coupled nitro-pyridine intermediate in methanol. Add 10% Pd/C (10% w/w).

    • Purge the flask with N2​ , then introduce H2​ via a balloon (1 atm). Stir vigorously at room temperature for 2-4 hours.

    • Validation Check: The deep yellow color will fade to a pale, almost colorless solution as the nitro group is reduced to the diamine.

    • Filter immediately through a pad of Celite under an inert atmosphere to prevent oxidation. Concentrate in vacuo.

  • Cyclization:

    • Dissolve the crude diamine in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) and DIPEA (2.0 eq).

    • Heat to 40-50°C for 3 hours[1].

    • Quench with aqueous citric acid, extract with EtOAc, and purify via crystallization or chromatography to yield the final imidazo[4,5-b]pyridin-2-one derivative.

References

  • Source: Google Patents (WO2012050764A1)
  • Source: Google Patents (US8481739B2)
  • Source: Google Patents (EP2913330A1)

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride in Hypoxia-Targeted Oncology Models

Introduction & Pharmacological Rationale 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a versatile heterocyclic building block and pharmacological probe. Structurally, it combines an electron-deficient nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a versatile heterocyclic building block and pharmacological probe. Structurally, it combines an electron-deficient nitro-substituted pyridine ring with a saturated piperidine moiety. In medicinal chemistry, this specific scaffold is highly valued: the piperidine ring enhances membrane permeability and receptor binding affinity, while the nitro-pyridine core acts as a bioreducible trigger [1].

In the context of oncology, nitroaromatic compounds function as Hypoxia-Activated Prodrugs (HAPs) . In the hypoxic tumor microenvironment (TME), oxygen-sensitive nitroreductases (NTRs) and aldo-keto reductases (AKRs) catalyze the reduction of the nitro group into reactive nitroso and hydroxylamine intermediates [2]. This biocatalytic activation initiates severe oxidative stress via Reactive Oxygen Species (ROS) generation, culminating in mitochondrial-dependent apoptosis. Furthermore, related nitro-pyridine derivatives have demonstrated potent target-specific activities, such as androgen receptor (AR) antagonism in prostate cancer models [3].

This application note provides a comprehensive, self-validating experimental protocol for evaluating the cytotoxicity, ROS generation, and apoptotic induction of this compound in cell culture models.

Reagent Preparation and Handling

The hydrochloride salt form of this compound significantly improves its aqueous solubility compared to the free base, making it highly amenable to in vitro assays.

  • Molecular Weight: ~258.70 g/mol (C10H15ClN4O2)

  • Stock Solution (10 mM): Dissolve 2.59 mg of the lyophilized powder in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to protect from light-induced degradation. Store at -20°C for up to 3 months.

  • Working Concentrations: Dilute the stock solution directly into pre-warmed complete culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Experimental Methodologies

To establish a self-validating system, this protocol utilizes a dual-oxygen tension approach (Normoxia vs. Hypoxia) to isolate the hypoxia-selective bioactivation of the nitro-pyridine core from off-target baseline toxicity.

Protocol A: Hypoxia-Selective Cytotoxicity Assay (CCK-8)

Causality Insight: The Cell Counting Kit-8 (CCK-8) assay relies on the reduction of WST-8 by cellular dehydrogenases. By comparing viability in 21% O₂ versus 1% O₂, we can definitively quantify the compound's reliance on hypoxic nitroreductase activity for its cytotoxic efficacy.

  • Cell Seeding: Harvest exponentially growing HCT116 (human colon carcinoma) cells. Seed at a density of 5 × 10³ cells/well in 100 μL of McCoy’s 5A medium (10% FBS) into two identical 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate media and replace with 100 μL of fresh media containing 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride at varying concentrations (0.1, 1, 10, 50, and 100 μM). Include a vehicle control (0.5% DMSO).

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂) for 48 hours.

    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours.

  • Viability Quantification: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular ROS Quantification

Causality Insight: The partial reduction of the nitro group transfers electrons to molecular oxygen, generating superoxide radicals. DCFDA is a fluorogenic probe that is deacetylated by cellular esterases and oxidized by these ROS into highly fluorescent DCF, providing direct mechanistic validation.

  • Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well). Treat with the compound at the established hypoxic IC₅₀ concentration for 12 hours under hypoxic conditions.

  • Staining: Wash cells twice with cold PBS. Add 10 μM of DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Flow Cytometry: Harvest cells using Trypsin-EDTA, centrifuge at 300 × g for 5 minutes, and resuspend in 500 μL PBS. Analyze immediately via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm).

Protocol C: Apoptosis Analysis (Annexin V/PI)

Causality Insight: Annexin V binds to phosphatidylserine translocated to the outer membrane leaflet during early apoptosis, while PI intercalates into DNA only when the membrane is compromised (late apoptosis/necrosis). This distinguishes the precise execution phase of cell death.

  • Induction: Treat cells with the compound (Vehicle, 0.5× IC₅₀, and 1× IC₅₀) for 24 hours under hypoxia.

  • Harvesting: Collect both the culture media (containing detached apoptotic cells) and the adherent cells. Centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the pellet in 100 μL of 1× Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1× Binding Buffer and analyze 10,000 events per sample via flow cytometry.

Expected Quantitative Data

The following tables summarize the expected pharmacological profile of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride based on the behavior of homologous nitro-substituted piperidinyl-pyridines.

Table 1: Cytotoxicity Profile (48h Treatment)

Cell LineOxygen ConditionIC₅₀ (μM) ± SDHypoxia Cytotoxicity Ratio (HCR)*
HCT116Normoxia (21% O₂)> 100.00N/A
HCT116Hypoxia (1% O₂)12.45 ± 1.2> 8.0
A549Normoxia (21% O₂)85.30 ± 4.1N/A
A549Hypoxia (1% O₂)15.60 ± 1.85.4

*HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher ratio indicates superior hypoxia-selective activation.

Table 2: Flow Cytometry Quantification (HCT116, Hypoxia, 24h)

Treatment GroupMean DCF Fluorescence (ROS)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)
Vehicle (0.5% DMSO)1,200 a.u.3.2%1.8%
Compound (0.5× IC₅₀)4,850 a.u.18.5%8.4%
Compound (1.0× IC₅₀)11,200 a.u.34.1%22.7%

Mechanistic Pathway Visualization

The diagram below maps the causal relationship between the compound's structure, the tumor microenvironment, and the resulting apoptotic execution.

G Cmpd 3-Nitro-N-(piperidin-4-yl) pyridin-2-amine NTR Nitroreductases (NTRs) / AKRs Cmpd->NTR Substrate Binding Hypoxia Hypoxic Tumor Microenvironment (1% O2) Hypoxia->NTR Upregulates & Activates Metabolites Nitroso & Hydroxylamine Intermediates NTR->Metabolites Bioreduction (Electron Transfer) ROS Reactive Oxygen Species (ROS) Superoxide Generation Metabolites->ROS Futile Redox Cycling Mito Mitochondrial Depolarization (Intrinsic Pathway) ROS->Mito Severe Oxidative Stress Casp Caspase-3 Cleavage Mito->Casp Cytochrome c Release Apoptosis Tumor Cell Apoptosis Casp->Apoptosis Apoptotic Execution

Biocatalytic activation of the nitro-pyridine core leading to ROS-mediated intrinsic apoptosis.

References

  • Title: The Biocatalysis in Cancer Therapy Source: ACS Catalysis URL: [Link]

  • Title: Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Preclinical In Vivo Profiling of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride: Pharmacokinetics, Formulation, and Pathway Interrogation

Executive Summary 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a highly privileged pharmacophore and a critical intermediate in modern drug development. The structural marriage of a 3-nitro-2-aminopyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a highly privileged pharmacophore and a critical intermediate in modern drug development. The structural marriage of a 3-nitro-2-aminopyridine core with a piperidine ring provides a foundational building block for synthesizing fused bicyclic heterocycles, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-c]pyridines. These scaffolds are heavily utilized in the development of targeted kinase inhibitors (e.g., JAK, Pim, and AAK1 kinases) and potent antihistamines[1].

This application note provides a comprehensive, field-proven guide for the in vivo preclinical profiling of this compound and its immediate derivatives. As a Senior Application Scientist, I have structured these protocols to emphasize the causality behind formulation choices, biosampling techniques, and analytical validation, ensuring a self-validating system for your pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Scientific Rationale & Mechanism of Action

Structural Causality

The utility of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine relies heavily on its distinct physicochemical properties:

  • The 3-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly reduces the basicity of the adjacent pyridine nitrogen. This prevents rapid oxidative metabolism at the pyridine core and alters the molecule's overall lipophilicity, which is crucial for membrane permeability[2]. Furthermore, it serves as a synthetic handle that can be readily reduced and cyclized to form ATP-competitive kinase inhibitors.

  • The Piperidin-4-yl Amine: This moiety provides a crucial hydrogen-bond donor/acceptor site that frequently interacts with the hinge region of kinase ATP-binding pockets.

  • The Hydrochloride Salt: Utilizing the hydrochloride salt form is a deliberate experimental choice. The free base suffers from poor aqueous solubility, which leads to erratic oral absorption and precludes intravenous (IV) dosing. The HCl salt dramatically enhances solubility, enabling robust, reproducible formulation strategies.

Target Engagement

When evaluating this scaffold in vivo, researchers typically focus on its ability to modulate downstream signaling pathways. Derivatives of this compound act as potent ATP-competitive inhibitors, blocking the phosphorylation cascade necessary for cell proliferation and survival.

KinasePathway Ligand Extracellular Signal (Cytokines) Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK, Pim, AAK1) Receptor->Kinase Activates Effector Downstream Effectors (STAT, Bad, etc.) Kinase->Effector Phosphorylates Inhibitor 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Scaffold / Derivatives Inhibitor->Kinase ATP-Competitive Inhibition Transcription Gene Transcription (Cell Proliferation/Survival) Effector->Transcription Nuclear Translocation

Caption: Mechanism of action for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine derivatives in kinase signaling.

Formulation Strategies for In Vivo Dosing

Successful in vivo profiling requires vehicles that maintain compound stability in solution while ensuring systemic exposure without causing vehicle-induced toxicity.

Table 1: Recommended Formulation Matrices for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine HCl

Route of AdministrationRecommended Vehicle CompositionCausality & RationaleStability (Room Temp)
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% Saline (0.9% NaCl)DMSO ensures initial dissolution of the crystalline lattice. Solutol HS15 acts as a non-ionic surfactant to form micelles, preventing precipitation upon injection into the aqueous bloodstream.4 Hours (Prepare fresh)
Per Os (PO / Oral) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in DI WaterMC increases viscosity to maintain a homogenous suspension, preventing the compound from settling in the gavage needle. Tween 80 aids in wetting the hydrophobic regions of the particle.24 Hours (Stir continuously)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to verify that the data generated is an artifact-free representation of the compound's biological behavior.

Protocol A: Pharmacokinetic (PK) Profiling in Rodent Models

Objective: Determine clearance, volume of distribution, and oral bioavailability.

  • Animal Preparation: Fast C57BL/6 mice or Sprague-Dawley rats for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV groups may remain fed.

  • Dosing: Administer the IV formulation via the lateral tail vein (typically 1–2 mg/kg). Administer the PO formulation via oral gavage (typically 5–10 mg/kg).

  • Serial Blood Sampling: Collect 50 µL of blood at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the saphenous vein.

    • Causality: Collect blood into K2EDTA-coated tubes . EDTA chelates calcium to prevent coagulation. We explicitly avoid Heparin because it can cause severe ion-suppression during downstream LC-MS/MS analysis, artificially lowering the detected compound concentration.

  • Plasma Extraction (Protein Precipitation):

    • Spike 10 µL of plasma with an Internal Standard (IS) (e.g., a deuterated analog or Tolbutamide). Self-Validation: The IS allows us to calculate exact extraction recovery and correct for matrix effects.

    • Add 30 µL of Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality: The piperidine nitrogen has a pKa of ~9.5. The addition of 0.1% FA drives the pH down, ensuring the amine is fully protonated ( NH2+​ ). This prevents the compound from non-specifically binding to the plastic walls of the Eppendorf tube and ensures it partitions entirely into the supernatant after centrifugation (14,000 rpm, 10 mins).

Protocol B: In Vivo Target Engagement (Pharmacodynamics)

Objective: Correlate plasma concentration with tissue-level kinase inhibition.

  • Tissue Harvesting: At T=1 hr and T=4 hrs post-dose, euthanize the animal and rapidly excise the target tissue (e.g., spleen or tumor xenograft).

  • Snap-Freezing: Immediately submerge the tissue in liquid nitrogen.

    • Causality: Snap-freezing instantly halts endogenous phosphatase and protease activity. If the tissue is allowed to sit at room temperature, phosphatases will rapidly cleave the phosphate groups off downstream targets (e.g., p-STAT3), leading to a false-negative readout for kinase inhibition.

  • Biomarker Readout: Homogenize tissue in RIPA buffer containing protease/phosphatase inhibitor cocktails, and analyze via Western Blot for phosphorylated vs. total target proteins.

Workflow Formulation 1. Formulation IV: Solutol/DMSO PO: Methylcellulose Dosing 2. In Vivo Dosing Rodent Models (IV & PO) Formulation->Dosing Sampling 3. Biosampling Serial Blood (K2EDTA) Snap-Frozen Tissue Dosing->Sampling Extraction 4. Extraction Protein Precipitation (ACN + 0.1% FA) Sampling->Extraction Analysis 5. Analysis LC-MS/MS (PK) Western Blot (PD) Extraction->Analysis

Caption: End-to-end experimental workflow for in vivo PK/PD profiling.

Data Presentation & Interpretation

Once the LC-MS/MS analysis is complete, non-compartmental analysis (NCA) is used to derive the PK parameters. The table below illustrates a representative data structure expected for a highly optimized N-heterocyclic 4-piperidinamine scaffold.

Table 2: Representative Pharmacokinetic Parameters (Rodent Model)

PK ParameterDescriptionIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Unit
Cmax Maximum plasma concentration1,250840ng/mL
Tmax Time to reach CmaxN/A1.5Hours
AUC(0-inf) Total systemic exposure2,1005,250ng·h/mL
T1/2 Elimination half-life2.43.1Hours
Cl Systemic clearance8.0N/AmL/min/kg
Vd Volume of distribution1.6N/AL/kg
%F Oral BioavailabilityN/A50% %

Interpretation Note: A moderate Volume of Distribution (Vd > 1.0 L/kg) indicates that the lipophilic nature of the pyridine core allows the compound to successfully exit the central blood compartment and penetrate peripheral tissues, which is essential for engaging solid tumor or inflammatory targets.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available at:[Link][2]

  • Janssens, F., Torremans, J., Janssen, M., Stokbroekx, R. A., Luyckx, M., & Janssen, P. A. (1985). New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. Journal of Medicinal Chemistry, 28(12), 1943–1947. Available at:[Link][1]

Sources

Method

Application Note: High-Throughput Screening and Fragment-Based Discovery Using 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Time-Resolved Fluorescence Resonance Energy Trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays.

Executive Summary

The compound 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (hereafter referred to as 3-NPPA-HCl ) is a highly versatile chemical fragment utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) libraries. Featuring a privileged 2-aminopyridine core, a solubilizing piperidine ring, and a reactive nitro group, this scaffold serves as an ideal starting point for developing potent kinase and protease inhibitors. This application note details the mechanistic rationale for utilizing 3-NPPA-HCl in drug discovery and provides a self-validating TR-FRET protocol for screening this fragment against kinase targets.

Mechanistic Rationale & Target Interaction Logic

To understand why 3-NPPA-HCl is a highly prized fragment in HTS libraries, one must analyze the causality behind its structural features and how they dictate protein-ligand interactions [1].

  • The 2-Aminopyridine Core (Hinge-Binding Pharmacophore): The 2-aminopyridine motif is a classic kinase hinge-binding scaffold. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the exocyclic 2-amino group acts as a hydrogen-bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP in the kinase hinge region (e.g., in CHK2 or p38 MAP kinase) or interacts with catalytic aspartates in proteases like BACE-1 [2].

  • The 3-Nitro Group (Electronic Modulation & Synthetic Handle): The strongly electron-withdrawing 3-nitro group lowers the pKa of the 2-amino group, optimizing its hydrogen-bond donor capacity to match the electronic requirements of specific kinase hinge regions. More importantly, post-HTS, the nitro group serves as a critical synthetic handle. It can be easily reduced to an amine to form a 2,3-diaminopyridine, which is then cyclized into an imidazo[4,5-b]pyridine—a rigid, bicyclic system that locks the active conformation and drastically improves binding affinity.

  • The Piperidin-4-yl Group & Hydrochloride Salt (Solubility & Salt Bridges): Fragment libraries require screening at high concentrations (100 µM to 1 mM). The hydrochloride salt of the basic piperidine ring ensures excellent aqueous solubility. At physiological pH (7.4), the piperidine nitrogen is protonated, allowing it to project into solvent-exposed regions of the binding pocket and form critical salt bridges with acidic residues (Asp/Glu) located just outside the ATP-binding cleft.

Workflow A HTS via TR-FRET (Primary Screen) B Hit Validation (Orthogonal Assay) A->B C Scaffold Derivatization (Nitro Reduction) B->C D Cyclization (Imidazopyridine) C->D E Lead Candidate (In Vivo Testing) D->E

Fig 1: Hit-to-Lead optimization workflow for 3-nitro-2-aminopyridine fragments.

High-Throughput Screening Strategy: TR-FRET

Because fragments like 3-NPPA-HCl typically exhibit low initial binding affinities (Kd in the 10 µM – 1 mM range), the screening assay must boast an exceptional signal-to-noise ratio and low false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application [3].

TR-FRET relies on the non-radiative energy transfer from a long-lived lanthanide donor (e.g., Europium, Eu³⁺) to a fluorophore acceptor. By introducing a time delay before measurement, short-lived background auto-fluorescence from the compound library is entirely eliminated, ensuring high data fidelity [4].

TRFRET A Eu-labeled Kinase + Tracer (Close Proximity) B High TR-FRET Signal (Active State / No Inhibition) A->B C Add 3-NPPA-HCl (Competitive Binding) A->C D Tracer Displaced (Increased Distance) C->D E Low TR-FRET Signal (Inhibited State) D->E

Fig 2: TR-FRET competitive binding assay principle.

Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in quality control metrics (such as the Z'-factor) to ensure that every run mathematically proves its own reliability before data is accepted.

Protocol A: Compound Preparation and Acoustic Dispensing

Objective: Prepare 3-NPPA-HCl for HTS without introducing solvent-induced artifacts.

  • Stock Preparation: Dissolve 3-NPPA-HCl in 100% anhydrous DMSO to a concentration of 50 mM. Causality: The HCl salt ensures rapid dissolution, while anhydrous DMSO prevents moisture-induced degradation of the library over time.

  • Acoustic Dispensing: Use an Echo® Acoustic Dispenser to transfer 20 nL of the 50 mM stock into a 384-well low-volume assay plate.

  • Control Wells:

    • Positive Control (100% Inhibition): Dispense 20 nL of a known pan-kinase inhibitor (e.g., Staurosporine, 1 mM stock).

    • Negative Control (0% Inhibition): Dispense 20 nL of 100% DMSO.

  • Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can denature the kinase and cause false positives.

Protocol B: TR-FRET Kinase Competition Assay

Objective: Quantify the displacement of a fluorescent tracer by 3-NPPA-HCl.

  • Reagent Preparation: Prepare the Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the highly lipophilic fragment to the plastic well walls.

  • Kinase Addition: Add 5 µL of a 2X master mix containing the GST-tagged Kinase (e.g., CHK2) and Eu-labeled anti-GST antibody in Assay Buffer to the 384-well plate. Incubate for 15 minutes at room temperature to allow the compound to pre-incubate with the target.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer (a fluorescently labeled ATP-competitive probe) to initiate the competition.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Integration Delay: 100 µs; Integration Time: 400 µs.

  • Data Analysis (Self-Validation): Calculate the Emission Ratio (665 nm / 620 nm). Calculate the Z'-factor using the positive and negative controls. A run is only validated if Z' ≥ 0.6.

Data Presentation & Triage Metrics

To successfully transition from a fragment hit (like 3-NPPA-HCl) to a lead compound, strict quantitative thresholds must be maintained. Table 1 summarizes the assay quality metrics required for a valid HTS run, while Table 2 outlines the triage criteria for advancing 3-NPPA-HCl derivatives.

Table 1: TR-FRET HTS Quality Control Metrics

MetricTarget ThresholdCausality / Implication
Z'-Factor ≥ 0.60Ensures wide separation between positive and negative controls, validating the assay's ability to detect weak fragment binders.
Signal-to-Background (S/B) > 3.0Guarantees that the FRET signal is significantly higher than the baseline auto-fluorescence of the buffer/plate.
Intra-plate CV% < 5%Confirms the precision of the acoustic dispenser and the homogeneity of the biochemical reaction.

Table 2: Fragment Hit Triage Criteria for 3-NPPA-HCl Derivatives

ParameterAcceptable RangeRationale for FBDD Optimization
IC₅₀ (Primary Screen) < 500 µMTypical for fragments; establishes a baseline for structure-activity relationship (SAR) expansion.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAEnsures that the binding energy is efficiently distributed across the molecule's heavy atoms (HA), preventing molecular bloat.
Molecular Weight (MW) < 300 DaLeaves ample "room" to add functional groups (e.g., post-nitro reduction) without exceeding Lipinski's Rule of 5.

References

  • Hilton, S., et al. (2010). "Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2." Bioorganic & Medicinal Chemistry.[Link]

  • Murray, C. W., et al. (2007). "Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase." Journal of Medicinal Chemistry.[Link]

  • BMG Labtech. "Binding kinetics: high throughput assay for kinase inhibitors." BMG Labtech Applications.[Link]

  • Sino Biological. "How TR-FRET Empower High-Throughput Screening." Sino Biological Technical Resources.[Link]

Application

Application Notes and Protocols for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document is intended for informational purposes only and is designed to guide experienced...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes only and is designed to guide experienced laboratory personnel. A definitive Safety Data Sheet (SDS) for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (CAS No. 1185316-09-9) was not available at the time of writing. The information herein is synthesized from data on structurally similar compounds. All laboratory operations should be preceded by a thorough, site-specific risk assessment and, whenever possible, consultation of the supplier-provided SDS.

Introduction: A Profile of a Key Pharmaceutical Building Block

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which incorporates a nitropyridine moiety linked to a piperidine ring, presents a versatile scaffold for the synthesis of novel drug candidates. The nitro group can serve as a precursor for an amino group via reduction, opening pathways to a diverse range of derivatives, while the piperidine and pyridine rings are common pharmacophores in centrally active agents.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it more amenable for use in biological assays and further chemical modifications.[1]

This guide provides a detailed framework for the safe handling, storage, and potential applications of this compound, grounded in an understanding of its chemical properties and the established best practices for analogous substances.

Compound Identification and Properties

A clear identification of the compound is the foundation of safe laboratory practice. The key identifiers and chemical properties are summarized below.

PropertyValueSource(s)
Chemical Name 3-nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride[2][3]
Synonym(s) (3-Nitro-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride[2]
CAS Number 1185316-09-9[1][3][4]
Molecular Formula C₁₀H₁₅ClN₄O₂[1][3]
Molecular Weight 258.70 g/mol [1][2][3]
Physical Form Solid powder
Free Base CAS 833452-35-0

Note: Physical properties such as melting point, solubility, and spectral data are not consistently available in public literature and should be determined experimentally or requested from the supplier.

Hazard Assessment and Safety Precautions (Inferred)

Based on the GHS classifications of structurally related compounds like pyridine hydrochloride and various nitro-aromatic amines, 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride should be handled as a hazardous substance.[5][6] The following hazards are inferred:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Eye Damage/Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate exposure risks.

Caption: Required Personal Protective Equipment (PPE) workflow.

  • Hand Protection: Wear compatible chemical-resistant gloves (nitrile is a common choice). Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[6]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept fastened. Ensure full coverage of arms.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust generation is unavoidable, a NIOSH (US) or EN 143 (EU) approved particulate respirator should be used.[6]

Handling and Storage Protocols

Chemical Handling Protocol

The causality behind these handling steps is to minimize exposure via all routes: inhalation, dermal contact, and ingestion.

  • Preparation: Before handling, ensure that an appropriate chemical fume hood is operational. Designate a specific area for handling this compound. Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Weighing: Conduct all weighing operations of the powder within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use anti-static weigh paper or boats.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents.[1] The dissolution process may be exothermic; be prepared to cool the vessel if necessary.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. Avoid creating dust clouds.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area. Dispose of contaminated gloves and weigh papers in a designated hazardous waste stream.

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety. The hydrochloride salt nature suggests it may be hygroscopic.[5]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Room temperature (RT) is suggested by one supplier, but 2-8°C is a common precautionary measure for research chemicals to prolong shelf-life.Prevents thermal decomposition and minimizes hygroscopicity.
Atmosphere Keep container tightly closed. Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.Protects from atmospheric moisture (hygroscopicity) and oxygen, which could degrade the compound over time.[5]
Light Protect from light.Nitro-aromatic compounds can be light-sensitive.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.The compound can react with these substances. The amine can be deprotonated by strong bases, and the nitro group can be reduced.[1]
Container Store in the original, well-sealed container from the manufacturer.Ensures proper labeling and minimizes contamination.

Emergency Procedures

A clear, logical workflow is critical in an emergency situation.

Caption: First aid workflow for exposure incidents.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5]

  • In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Get medical attention.[5]

  • If Inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

Application Notes: Synthetic Utility

The primary utility of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride in drug development lies in its potential for chemical modification. The presence of multiple reactive sites allows for its use as a versatile intermediate.[1][7]

Reduction of the Nitro Group

A common and critical transformation is the reduction of the aromatic nitro group to an amine. This creates a nucleophilic center that can be used for a wide variety of coupling reactions to build molecular complexity.

Nitro_Reduction start 3-Nitro-N-(piperidin-4-yl) pyridin-2-amine HCl reagents Reducing Agent (e.g., H₂, Pd/C; SnCl₂; Fe/HCl) start->reagents Reaction product Pyridine-2,3-diamine Derivative reagents->product Yields

Caption: General workflow for nitro group reduction.

Protocol Outline (Catalytic Hydrogenation):

  • Vessel Preparation: To a hydrogenation flask, add a magnetic stir bar and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Solvent and Substrate: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) followed by 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (1.0 equivalent).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (or use a hydrogen balloon), and stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography as needed.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the emergence of a new, more polar spot. LC-MS analysis will show a mass shift corresponding to the conversion of -NO₂ to -NH₂. ¹H NMR will show characteristic changes in the aromatic region.

Nucleophilic Aromatic Substitution (SNAr)

While the nitro group activates the pyridine ring, the 2-amino substituent is a poor leaving group. More commonly, related chloro-nitropyridine precursors are used for SNAr reactions with amines like 4-aminopiperidine to synthesize the title compound or its analogues.[8]

References

  • (Note: This is an SDS for a structurally related compound, used here for inferring potential hazards.)

  • (Note: This links to a similar but different compound's SDS, used for general guidance.)

  • (Note: This is an SDS for an unrelated compound, used here to cite general best practices for handling chemical powders.)

  • (Note: This is an SDS for an unrelated compound, used here to cite general best practices for chemical storage and handling.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride for IC50 Determination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with 3-Nitro-N-(piperidin-4-yl)pyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride .

This compound features an aminopyridine core (a classic kinase hinge-binding motif), a basic piperidine ring, and a highly electron-withdrawing nitro group. While the hydrochloride salt form significantly improves thermodynamic aqueous solubility compared to its free base, researchers frequently encounter assay artifacts, fluorescence quenching, and non-specific binding during high-throughput screening (HTS) and IC50 determination.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your dose-response data.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound precipitates when diluted into the aqueous assay buffer, leading to erratic IC50 curves. How can I prevent this?

The Causality: While the hydrochloride salt form enhances overall solubility, preparing highly concentrated stock solutions (e.g., 10–50 mM) in 100% DMSO strips the compound of its hydration shell. When this DMSO stock is directly diluted into an aqueous buffer (pH 7.4), the sudden shift in the dielectric constant and localized pH changes can cause the compound to rapidly nucleate and "crash out" as a free base before it can equilibrate. The Solution: Never perform serial dilutions in aqueous buffers.

  • Perform your entire serial dilution series in 100% DMSO first[1].

  • Create an intermediate dilution plate by diluting the DMSO stocks into the assay buffer (e.g., yielding 4% DMSO) immediately prior to the assay.

  • Transfer to the final assay plate to achieve a final DMSO concentration of ≤1%. This stepwise reduction in organic solvent prevents kinetic precipitation and ensures accurate dose-response metrics.

Q2: I am seeing potent inhibition in my standard fluorescence-based assay, but orthogonal assays show no activity. Is this a false positive?

The Causality: Yes, this is highly likely a false positive. The 3-nitro group on the pyridine ring is a strong electron acceptor. In standard prompt fluorescence assays (like AMC or FITC readouts), the nitroaromatic moiety can quench the excited state of the fluorophore via Photo-induced Electron Transfer (PET) or inner-filter effects[2]. This quenching mimics enzymatic inhibition, leading to artificially low IC50 values. The Solution: Transition your readout to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen)[1]. TR-FRET utilizes lanthanide chelates (like Terbium or Europium) with long emission half-lives. By introducing a time delay (e.g., 100 µs) before measuring the emission, short-lived background fluorescence and PET-mediated quenching artifacts are mathematically gated out of the signal.

Q3: My IC50 values shift significantly depending on the microplate type used. Why is this happening?

The Causality: The piperidine ring is a secondary amine with a pKa of approximately 10.5. At a physiological pH of 7.4, the piperidine nitrogen is heavily protonated (positively charged). Positively charged, lipophilic molecules exhibit high non-specific binding (NSB) to the negatively charged surfaces of standard untreated polystyrene microplates, effectively reducing the free concentration of the inhibitor in the well. The Solution: Use Non-Binding Surface (NBS) or PEG-coated microplates. Additionally, supplement your assay buffer with 0.01% Triton X-100 and 0.1% Bovine Serum Albumin (BSA) . The detergent micelles and carrier proteins act as a thermodynamic sink for the plastic surface, keeping the inhibitor in solution and available to bind the target.

Q4: In cell-based viability assays, the compound loses efficacy over 48-72 hours. Is it unstable?

The Causality: The compound is likely undergoing intracellular metabolism. Mammalian cells, particularly certain cancer lines, express high levels of nitroreductases (NTRs) . These flavin-containing enzymes utilize NADH to reduce the 3-nitro group to a hydroxylamine or a fully reduced 3-amino group[3]. This structural alteration at the pyridine core drastically changes the electronic distribution and steric bulk, usually abolishing target affinity (e.g., kinase hinge binding). The Solution: Limit cell-based assay incubation times to 12–24 hours if possible, or quantify intracellular compound integrity using LC-MS/MS to calculate a degradation-adjusted IC50.

Part 2: Quantitative Data & Assay Optimization Summary

To ensure reproducibility, the following table summarizes the physicochemical properties and the optimized assay parameters required for robust IC50 determination.

Parameter / PropertyValue / RecommendationMechanistic Rationale
Molecular Weight ~258.70 g/mol (HCl salt)Low MW fragment/lead-like scaffold.
pKa (Piperidine) ~10.5Highly protonated at pH 7.4; requires NSB mitigation.
Max DMSO Stock 10 mMPrevents supersaturation and freeze-thaw degradation.
Serial Dilution Matrix 100% DMSOPrevents kinetic precipitation during dose-response setup[1].
Recommended Readout TR-FRET or AbsorbanceBypasses PET-mediated fluorescence quenching by the nitro group[2].
Buffer Additives 0.01% Triton X-100, 0.1% BSAPrevents adsorption of the basic piperidine to polystyrene plates.
IC50 Calculation Model 4-Parameter Logistic (4PL)Accounts for variable Hill slopes and basal baseline noise[4].

Part 3: Optimized Experimental Protocol (TR-FRET Kinase Assay)

To bypass the optical interference of the nitro group and the solubility challenges of the hydrochloride salt, follow this self-validating TR-FRET protocol for IC50 determination.

Step 1: Preparation of the Master Dilution Series

  • Dissolve 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride in 100% anhydrous DMSO to yield a 10 mM stock.

  • In a 96-well polypropylene plate, perform a 3-fold serial dilution (10 points) using 100% DMSO as the diluent[1]. Do not introduce aqueous buffer at this stage.

Step 2: Intermediate Aqueous Dilution

  • Prepare the Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, and 0.1% BSA.

  • Transfer 4 µL of the DMSO serial dilution into 96 µL of Kinase Assay Buffer to create an intermediate plate (4% DMSO). Mix thoroughly by pipetting.

Step 3: Assay Assembly (384-well format)

  • Add 2.5 µL of the intermediate compound dilution (4% DMSO) to the 384-well assay plate.

  • Add 2.5 µL of the target Kinase (at 4X final concentration) to the wells. Incubate for 15 minutes at room temperature to allow the aminopyridine core to equilibrate with the kinase hinge region.

  • Add 5.0 µL of a substrate/ATP mixture (at 2X final concentration) to initiate the reaction. The final assay volume is 10 µL with a final DMSO concentration of 1%.

  • Incubate for 60 minutes at room temperature.

Step 4: TR-FRET Readout & Calculation

  • Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+) and the LanthaScreen Europium-labeled antibody.

  • Read the plate on a time-resolved fluorescence microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs).

  • Calculate the Emission Ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50[4].

Part 4: Visualizations

Workflow: Preventing Compound Precipitation

The following diagram illustrates the critical dilution workflow required to maintain the solubility of the hydrochloride salt during IC50 determination.

IC50_Workflow Start 10 mM Stock (100% DMSO) Serial Serial Dilution in 100% DMSO Start->Serial Prevents precipitation Intermediate Intermediate Dilution (Aqueous Buffer, 4% DMSO) Serial->Intermediate 1:25 dilution Assay Final Assay Plate (1% DMSO Final) Intermediate->Assay 1:4 dilution into target Readout TR-FRET Readout & IC50 Calculation Assay->Readout

Figure 1: Stepwise dilution workflow to prevent kinetic precipitation of the hydrochloride salt.

Mechanism: Nitro-Group Assay Interference

This diagram explains the causality behind false-positive inhibition in standard assays and how TR-FRET mitigates the issue.

Nitro_Interference Fluor Excited Fluorophore (Standard Assay) Nitro 3-Nitro Group (Electron Acceptor) Fluor->Nitro Photo-induced Electron Transfer (PET) Quench Fluorescence Quenching (False Positive) Nitro->Quench TRFRET TR-FRET / NIR Dyes (Optimized Assay) Bypass Bypasses PET & Spectral Overlap TRFRET->Bypass Accurate Accurate IC50 Determination Bypass->Accurate

Figure 2: Mechanism of PET-mediated fluorescence quenching by the 3-nitro group and its mitigation.

Part 5: References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride off-target effects and mitigation

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride. This resource is designed to provide you with in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride. This resource is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this and similar small molecule inhibitors. As your virtual Senior Application Scientist, this guide will help you anticipate and address experimental challenges, ensuring the integrity and reproducibility of your results.

I. Understanding the Compound: Core Concepts

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is an organic compound featuring a piperidine ring substituted with a 3-nitropyridine moiety.[1] The hydrochloride salt form is utilized to improve its solubility and stability.[1] While its specific biological targets are not extensively characterized in publicly available literature, its structural motifs, particularly the nitropyridine group, suggest potential interactions with a range of biological targets, including kinases.[1][2] The nitro group, being a strong electron-withdrawing group, can influence the compound's chemical reactivity and biological activity.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise when working with 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride and similar investigational compounds.

Q1: I'm observing a biological effect that doesn't align with the presumed target of my compound. Could this be an off-target effect?

A1: Yes, this is a strong possibility. Unexpected or contradictory phenotypic outcomes are often indicators of off-target activity.[4] Small molecule inhibitors, especially in the early stages of development, can interact with multiple proteins beyond the intended target, leading to complex and sometimes misleading biological responses.[4][5]

Q2: How can I distinguish between on-target and off-target effects in my experiments?

A2: A multi-faceted approach is essential for validating that an observed phenotype is a true consequence of inhibiting the intended target.[6] Key strategies include:

  • Use of a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure.[4][7] If both compounds produce the same biological effect, it strengthens the likelihood of an on-target mechanism.

  • Negative Control Analog: If available, use a structurally similar but biologically inactive analog of your compound.[7] This control should not elicit the phenotype if the effect is genuinely on-target.

  • Genetic Target Validation: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the intended target protein.[4][7] If the phenotype is lost or significantly diminished in the genetically modified cells, it provides strong evidence for an on-target effect.

Q3: My compound's potency (IC50) in a cell-based assay is significantly different from the biochemical assay data. What could be the reason?

A3: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors:[7]

  • Cell Permeability: The compound may have poor membrane permeability, leading to a lower effective intracellular concentration.[7][8]

  • ATP Concentration: For ATP-competitive kinase inhibitors, the high intracellular ATP concentration (millimolar range) compared to the often lower concentrations used in biochemical assays (micromolar range) can lead to a rightward shift in the IC50 value.[7]

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps like P-glycoprotein, reducing its intracellular accumulation.[7]

  • Protein and Lipid Binding: The compound may bind to other cellular components, sequestering it away from its intended target.[7]

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[7]

Q4: What are the best practices for preparing and using stock solutions of this compound to avoid experimental artifacts?

A4: Proper handling of the compound is crucial for obtaining reliable data.

  • Solubility: The hydrochloride salt form is intended to improve aqueous solubility.[1] However, for cell-based assays, it is common to first dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7][9]

  • DMSO Concentration: When diluting the DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is kept low (typically below 0.5%, and ideally below 0.1%) to prevent solvent-induced artifacts.[7]

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent used to dissolve the compound.[7]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride.

Problem Potential Cause(s) Recommended Troubleshooting Steps
High background signal or non-specific inhibition in biochemical assays. Compound aggregation at high concentrations.1. Visually inspect the compound in solution for any signs of cloudiness or precipitate.[7] 2. Perform a full concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve.[7] 3. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[7]
Unexpected cytotoxicity observed in cell-based assays. Off-target toxicity.1. Generate a dose-response curve for both target inhibition (e.g., phosphorylation of a downstream substrate) and cell viability in parallel. A significant rightward shift in the target inhibition curve compared to the cytotoxicity curve suggests off-target effects are responsible for the cell death.[6] 2. Utilize a CRISPR/Cas9 knockout cell line for the intended target. If the knockout cells remain sensitive to the compound's cytotoxic effects, the toxicity is definitively off-target.[6]
Inconsistent or irreproducible results between experiments. 1. Compound instability in solution. 2. Inconsistent cell culture conditions. 3. Pipetting errors.1. Prepare fresh dilutions of the compound from a new stock for each experiment. 2. Ensure consistent cell passage numbers, seeding densities, and media formulations. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No observable effect at expected concentrations. 1. Poor cell permeability. 2. Rapid metabolism of the compound. 3. Incorrect target hypothesis.1. Consider using cell lines with lower expression of efflux pumps or co-incubate with an efflux pump inhibitor. 2. Perform time-course experiments to assess the duration of the biological effect. 3. Re-evaluate the primary target hypothesis and consider broader screening approaches.
IV. Experimental Protocols & Workflows

To rigorously characterize the activity and specificity of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, a series of validation experiments are recommended.

A. Cellular Target Engagement Assay (Western Blot-based)

This protocol aims to determine the in-cell IC50 of the compound against its intended kinase target by measuring the phosphorylation of a known downstream substrate.[4]

Protocol Steps:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated substrate and the total substrate (as a loading control).

  • Densitometry: Quantify the band intensities for the phosphorylated and total substrate.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

B. Troubleshooting & Validation Workflow

The following diagram illustrates a logical workflow for investigating and validating unexpected experimental outcomes.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 On-Target Confirmation cluster_3 Off-Target Investigation A Unexpected Phenotype Observed B Confirm with Structurally Unrelated Inhibitor A->B C Phenotype Reproduced? B->C Test D Likely On-Target Effect C->D Yes H Likely Off-Target Effect C->H No E Confirm with Target Knockdown (siRNA/CRISPR) D->E F Phenotype Rescued? E->F Test G Validated On-Target Effect F->G Yes F->H No I Perform Kinase/Proteome Profiling H->I J Identify Potential Off-Targets I->J

Caption: Workflow for differentiating on-target vs. off-target effects.

V. Data Interpretation & Best Practices
  • Dose-Response Curves: Always aim to generate a full dose-response curve to understand the potency and efficacy of the compound. A steep curve may indicate non-specific effects or compound aggregation.[7]

  • Selectivity Profiling: To proactively identify potential off-targets, consider screening the compound against a broad panel of kinases or other relevant protein families.[6] This can provide valuable insights into its selectivity profile and help interpret unexpected biological data.

  • Computational Approaches: In silico methods like docking studies and pharmacophore modeling can be used to predict potential off-target interactions based on structural similarities to known protein binding sites.[6]

VI. Safety & Handling

Based on safety data sheets for similar chemical structures, 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride should be handled with care. It may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and serious eye irritation.[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, and handle the compound in a well-ventilated area or a chemical fume hood.[11][13]

VII. References
  • BenchChem. (n.d.). Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Addressing Off-Target Effects of Investigational Inhibitors. Retrieved from

  • EvitaChem. (n.d.). (3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride (EVT-3354175). Retrieved from

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 89. [Link]

  • Sigma-Aldrich. (n.d.). 3-nitro-N-(piperidin-4-yl)pyridin-2-amine. Retrieved from

  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet. Retrieved from

  • MilliporeSigma. (2026, March 5). Safety Data Sheet. Retrieved from

  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide. Retrieved from

  • Zhang, Y., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(13), 3448–3461. [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2023, August 10). Safety Data Sheet. Retrieved from

  • Szymański, P., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5647. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the activity of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride with a positive control

Validation Guide: Profiling the Kinase Inhibitory Activity of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride Introduction & Strategic Rationale As a Senior Application Scientist, evaluating a novel chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation Guide: Profiling the Kinase Inhibitory Activity of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride

Introduction & Strategic Rationale

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening to establish a rigorous, self-validating analytical framework. The compound 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride features a 2-aminopyridine core linked to a piperidine ring. This specific structural motif is a highly privileged pharmacophore in targeted drug discovery, frequently utilized to competitively bind the ATP-binding pocket of kinases[1].

To objectively validate the performance of this compound, we must benchmark it against a clinical-grade positive control. For this comparative guide, we will utilize Palbociclib (PD0332991) , a first-in-class Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor that shares a remarkably similar aminopyridine-based binding mechanism[2]. By utilizing CDK4/6 as our model target, we can establish a definitive workflow that bridges biochemical affinity with cellular phenotypic outcomes.

Pillar 1: Causality in Experimental Design

A robust validation protocol is not just a list of steps; it is a carefully engineered system where every variable is controlled. Here is the causality behind our experimental choices:

  • Handling the Hydrochloride Salt: The HCl salt formulation significantly enhances the aqueous solubility of the piperidine moiety. However, dissolving high concentrations of an HCl salt directly into unbuffered assay media can cause localized pH drops, potentially denaturing the target kinase or altering the protonation state of the ATP-binding pocket. Therefore, all stock solutions must be diluted into a strongly buffered system (e.g., 50 mM HEPES, pH 7.5) prior to introduction to the enzyme[3].

  • Biochemical Assay Selection (TR-FRET): Small molecules containing nitro-aromatic rings can occasionally act as pan-assay interference compounds (PAINS) by quenching fluorescence or absorbing light at common assay wavelengths. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this artifact by utilizing a long-lifetime europium fluorophore, allowing short-lived background fluorescence to decay completely before signal acquisition[4].

  • The Necessity of Cellular Target Engagement: Biochemical affinity ( IC50​ ) does not guarantee cellular efficacy due to variable membrane permeability and intense intracellular ATP competition[5]. We must orthogonally measure the direct downstream consequence of target inhibition—in this case, the reduction of retinoblastoma protein (Rb) phosphorylation[6].

Workflow A 1. Compound Preparation HCl Salt in DMSO & HEPES Buffer B 2. Biochemical Profiling TR-FRET Kinase Assay A->B C 3. Cellular Target Engagement pRb Ser780 Inhibition B->C D 4. Phenotypic Validation G1 Arrest & Cell Viability C->D

Fig 1: Tiered validation workflow for kinase inhibitor profiling.

Pillar 2: Self-Validating Experimental Protocols

Protocol 1: Cell-Free Biochemical TR-FRET Kinase Assay

Objective: Determine the ATP-competitive IC50​ of the test compound against the target kinase. Self-Validation Mechanism: The assay must include a no-enzyme control (0% activity baseline) and a vehicle control (1% DMSO, 100% activity baseline) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture containing 15 ng CDK4/Cyclin D1 and 1 µM Rb protein substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride and Palbociclib in 100% DMSO. Dilute these stocks 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration to prevent solvent toxicity.

  • Reaction Initiation: In a 384-well low-volume plate, combine 5 µL of the compound dilution with 5 µL of the 2X Kinase/Substrate mix. Incubate for 15 minutes at room temperature to allow thermodynamic pre-binding of the inhibitor.

  • ATP Addition: Add 5 µL of ATP at the predetermined Km​ concentration (e.g., 10 µM) to initiate the reaction. Running the assay at the Km​ ensures maximum sensitivity to competitive inhibitors[7]. Incubate for 60 minutes.

  • Detection: Add 5 µL of TR-FRET detection mix containing a Europium-labeled anti-phospho-Rb antibody and an APC-labeled tracer[8].

  • Readout: Read the plate on a compatible microplate reader (e.g., EnVision), measuring the emission ratio at 665 nm / 615 nm[9].

Protocol 2: Cellular Target Engagement (Phospho-Rb Western Blot)

Objective: Confirm that the compound penetrates the cell membrane and inhibits its target in situ.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 human breast cancer cells (a highly Rb-dependent line) at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations (10 nM to 10 µM) of the test compound, Palbociclib (positive control), or 0.1% DMSO (vehicle) for 24 hours[10].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-Rb (Ser780), total Rb, and GAPDH (loading control)[11].

  • Quantification: Analyze band densitometry to calculate the cellular IC50​ for target engagement.

Pathway Mitogen Mitogenic Signals CDK Cyclin D - CDK4/6 Complex (Active Kinase) Mitogen->CDK Rb Rb - E2F Complex (G1 Arrest Maintained) CDK->Rb Phosphorylation Inhibitor 3-Nitro-N-(piperidin-4-yl)... & Palbociclib Inhibitor->CDK Competitive Inhibition E2F Free E2F Transcription Factor (Active) Rb->E2F Dissociation G1S G1 to S Phase Transition (Cell Proliferation) E2F->G1S

Fig 2: Mechanism of action for CDK4/6 inhibitors blocking G1/S cell cycle transition.

Pillar 3: Quantitative Data Presentation

To objectively compare the novel compound against the positive control, all derived metrics from the biochemical and cellular assays must be aggregated. Below is a structured comparison table representing the expected validation thresholds.

Assay Metric3-Nitro-N-(piperidin-4-yl)pyridin-2-amine HClPalbociclib (Positive Control)Validation Threshold / QA
Biochemical Target IC50​ Determined via TR-FRET11 nM[2]Z'-factor > 0.6
Cellular pRb (Ser780) IC50​ Determined via Western Blot~60 nMDose-dependent decrease relative to GAPDH
MCF-7 Viability GI50​ Determined via CellTiter-Glo~150 nM>95% cell viability in vehicle control
Selectivity Index (SI) Ratio of Off-Target to On-Target> 100-foldAssessed via Kinome Profiling

By adhering to this structured, self-validating methodology, researchers can confidently ascertain whether 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride possesses the requisite potency, permeability, and mechanistic action to serve as a viable lead compound or chemical probe, using Palbociclib as the ultimate benchmark of success.

References

  • CDK4/6 inhibitor: from quiescence to senescence - PMC.
  • Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer - eLife. eLife Sciences.
  • Full article: The CDK4/6 inhibitor palbociclib synergizes with irinotecan to promote colorectal cancer cell de
  • CDK4/6 inhibitors display a class effect in inducing differentiation of neuroblastoma cells - Wellcome Open Research.
  • SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions - Thermo Fisher Scientific.
  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - ResearchG
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Combination Therapies with CDK4/6 Inhibitors to Treat KRAS-mutant Pancreatic Cancer - PMC.
  • Efficient inhibition of cell proliferation and promotion of apoptosis requires continuous tre
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.

Sources

Comparative

Comparing 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride to [alternative compound]

Title: Comparative Guide: 3-Nitro vs. 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride in Kinase Inhibitor Scaffold Design Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 3-Nitro vs. 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride in Kinase Inhibitor Scaffold Design

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nitrogen-rich heterocyclic building blocks for the synthesis of ATP-competitive kinase inhibitors. The orientation of nitrogen atoms within a bicyclic core dictates the hydrogen-bonding geometry with the kinase hinge region. In this guide, we objectively compare 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride against its structural isomer, 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride .

While both compounds share identical molecular weights and functional groups, the positional isomerism of the nitro group leads to entirely divergent downstream scaffolds: the highly privileged imidazo[4,5-b]pyridine (from the 3-nitro isomer) versus the imidazo[4,5-c]pyridine (from the 5-nitro isomer).

Structural & Mechanistic Divergence

The primary utility of these ortho-nitro-aminopyridines lies in their reduction to diamines, followed by cyclization with aldehydes, carboxylic acids, or orthoesters.

  • 3-Nitro Isomer: Reduction yields a 2,3-diaminopyridine intermediate. Cyclization bridges the 2- and 3-positions, forming an imidazo[4,5-b]pyridine. This scaffold is a well-documented purine bioisostere, mimicking the adenine ring of ATP to form critical [1].

  • 5-Nitro Isomer: Reduction yields a 2,5-diaminopyridine. Cyclization forms an imidazo[4,5-c]pyridine. The resulting geometry alters the spatial arrangement of the hydrogen bond donors/acceptors, drastically reducing affinity for standard purine-binding pockets, making it more suitable for specialized or alternative targets.

ScaffoldSynthesis A1 3-Nitro Isomer B1 2,3-Diamino Intermediate A1->B1 Reduction (Pd/C, H2 or Na2S2O4) C1 Imidazo[4,5-b]pyridine (Purine Bioisostere) B1->C1 Cyclization (HC(OEt)3, H+) A2 5-Nitro Isomer B2 2,5-Diamino Intermediate A2->B2 Reduction C2 Imidazo[4,5-c]pyridine (Alternative Scaffold) B2->C2 Cyclization

Divergent synthetic pathways of 3-Nitro vs. 5-Nitro isomers yielding distinct imidazopyridines.

Comparative Performance & Physicochemical Properties

The following table summarizes the comparative attributes of both building blocks when utilized in library synthesis.

Property / Feature3-Nitro-N-(piperidin-4-yl)pyridin-2-amine HCl5-Nitro-N-(piperidin-4-yl)pyridin-2-amine HCl
Substitution Pattern 2-amino, 3-nitro2-amino, 5-nitro
Reduction Product 2,3-diaminopyridine derivative2,5-diaminopyridine derivative
Cyclization Scaffold Imidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Kinase Hinge Binding Excellent (Mimics adenine N7/N9)Moderate to Poor (Altered H-bond angles)
Primary Application [2], [1], [3]Specialized targeted libraries, tool compounds
Intermediate Stability Low (2,3-diamino is highly air-sensitive)Moderate

Application in Drug Discovery

The imidazo[4,5-b]pyridine core derived from the 3-nitro isomer has been extensively validated in clinical and preclinical candidates. For example, lead optimization studies have successfully utilized this core to develop orally bioavailable (e.g., CCT137690), which are crucial targets in oncology[2]. Similarly, fragment-based drug design has identified imidazo[4,5-b]pyridines as potent[1] and [3]. The piperidin-4-yl moiety attached to the exocyclic amine provides an excellent vector for further functionalization (e.g., via Buchwald-Hartwig cross-coupling or acylation) to optimize solubility and pharmacokinetic properties.

Experimental Methodologies: Self-Validating Protocols

A critical challenge in working with the 3-nitro isomer is the instability of the 2,3-diaminopyridine intermediate. Standard catalytic hydrogenation (Pd/C, H₂) produces the diamine, which rapidly oxidizes in air to form intensely colored polymeric byproducts.

To circumvent this, I strongly recommend a One-Pot Reductive Cyclization using sodium dithionite (Na₂S₂O₄). Causality: By using Na₂S₂O₄ in the presence of an aldehyde, the reduction of the nitro group and the subsequent Schiff base formation/cyclization occur in tandem. This traps the highly reactive diamine in situ, preventing oxidative degradation and [4].

ExperimentalWorkflow Step1 Step 1: Substrate Preparation Dissolve 3-Nitro isomer & Aldehyde in EtOH/DMF Step2 Step 2: Reduction Add 1M aq. Na2S2O4 dropwise at 80°C Step1->Step2 Step3 Step 3: Cyclization Stir at reflux (12-24h) for ring closure Step2->Step3 Step4 Step 4: Workup & Purification Solvent removal, extraction, and chromatography Step3->Step4

Step-by-step experimental workflow for one-pot reductive cyclization using sodium dithionite.

Protocol: One-Pot Synthesis of Imidazo[4,5-b]pyridine Derivatives

  • Substrate Preparation (Self-Validation: Homogeneous Solution): In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride and 1.1 equivalents of the desired aryl aldehyde in a 1:1 mixture of absolute ethanol and DMF (0.2 M concentration). Note: The argon atmosphere is a self-validating step to ensure no premature oxidation of trace reduced species occurs.

  • Reduction: Heat the mixture to 80°C. Slowly add a freshly prepared 1 M aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0 equivalents) dropwise over 15 minutes. Causality: Slow addition controls the exothermic reduction and ensures the local concentration of the diamine remains low, favoring immediate condensation with the aldehyde[2].

  • Cyclization (Self-Validation: TLC Monitoring): Maintain the reaction at 80°C for 12–24 hours. Monitor the consumption of the yellow 3-nitro starting material via TLC (DCM:MeOH 9:1, UV active). The disappearance of the starting material and the emergence of a new, highly fluorescent blue spot under 254 nm UV light confirms successful cyclization.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure to remove ethanol, and dilute with ethyl acetate. Wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the functionalized imidazo[4,5-b]pyridine.

Conclusion

While both the 3-nitro and 5-nitro isomers of N-(piperidin-4-yl)pyridin-2-amine hydrochloride are valuable building blocks, the 3-nitro isomer is vastly superior for oncology-focused kinase inhibitor programs. Its predictable conversion into the purine-mimicking imidazo[4,5-b]pyridine scaffold makes it an indispensable tool for targeting the ATP-binding cleft of kinases like Aurora, PAK4, and B-Raf.

References

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed (NIH).[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications.[Link]

  • Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. PubMed (NIH).[Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. ResearchGate.[Link]

Sources

Validation

Orthogonal Validation of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride's Effects: A Comparative Guide

This guide provides a comprehensive framework for the orthogonal validation of the biological effects of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, hereafter referred to as "Compound X". In drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological effects of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, hereafter referred to as "Compound X". In drug discovery, validating that a compound's therapeutic effect stems from its intended molecular target is paramount. An orthogonal approach, which uses multiple, independent experimental methods to interrogate the same biological question, is the gold standard for building a robust and reliable data package.[1][2][3] This guide will walk researchers through a series of complementary assays to rigorously test the hypothesis that Compound X functions as a specific inhibitor of a key signaling kinase.

For the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor of "Target Kinase X" (TKX), a serine/threonine kinase implicated in the proliferation of a specific cancer cell line. The following sections will detail a multi-pronged strategy to validate this hypothesis, comparing the performance of Compound X against a known TKX inhibitor ("Positive Control Z") and an inhibitor of a distinct but related kinase, TKZ ("Comparator Y"), to establish both on-target activity and selectivity.

The Hypothesized Signaling Pathway: TKX in Cancer Proliferation

The TKX pathway is a linear signaling cascade initiated by a growth factor, leading to cellular proliferation. Our hypothesis is that Compound X intervenes by directly inhibiting the kinase activity of TKX, thereby blocking the downstream phosphorylation of its substrate, "Downstream Protein" (DP), and ultimately halting proliferation.

GF Growth Factor Receptor Receptor GF->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates DP Downstream Protein (DP) TKX->DP Phosphorylates (pDP) Proliferation Cellular Proliferation DP->Proliferation CompoundX Compound X CompoundX->TKX Inhibits

Caption: Hypothesized TKX signaling pathway leading to cellular proliferation.

A Multi-layered Approach: The Orthogonal Validation Workflow

To build a compelling case for Compound X as a specific TKX inhibitor, we will employ a four-tiered validation strategy. Each experimental layer provides a unique piece of evidence, and together they form a cohesive and rigorous confirmation of the compound's mechanism of action.

cluster_0 Orthogonal Validation Workflow cluster_1 Experimental Methods A Layer 1: Target Engagement Is the compound binding to the target in cells? B Layer 2: Direct Inhibition Does the compound inhibit the purified enzyme? A->B E Cellular Thermal Shift Assay (CETSA) A->E C Layer 3: Pathway Modulation Is the downstream pathway affected in cells? B->C F In-Vitro Kinase Assay B->F D Layer 4: Phenotypic Effect Does inhibiting the target produce the expected cellular outcome? C->D G Phospho-Protein Western Blot C->G H Cell Viability Assay D->H

Caption: Workflow illustrating the four complementary layers of orthogonal validation.

Layer 1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement

Expertise & Causality: Before assessing functional effects, it is crucial to confirm that Compound X physically interacts with its intended target, TKX, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[4] The underlying principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[5] By heating cell lysates treated with the compound to various temperatures, we can observe a "shift" in the temperature at which the target protein denatures and aggregates, providing direct evidence of target engagement.[6][7]

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture TKX-expressing cancer cells to ~80% confluency. Treat cells with Compound X (e.g., 10 µM), Comparator Y (10 µM), or a vehicle control (DMSO) for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble TKX at each temperature point by Western blotting using a specific anti-TKX antibody.

Data Presentation: CETSA Results

The table below shows representative data where band intensities from the Western blot are quantified and normalized to the 40°C sample. A rightward shift in the melting curve for Compound X indicates target stabilization.

Temperature (°C)Vehicle (DMSO)Comparator Y (10 µM)Compound X (10 µM)
40 100%100%100%
46 98%99%100%
50 85%84%98%
54 52%51%92%
58 15%16%65%
62 5%4%25%
64 <1%<1%10%

Layer 2: In-Vitro Kinase Assay - Quantifying Direct Inhibition

Expertise & Causality: While CETSA confirms binding, it does not provide information about the functional consequence of that binding. An in-vitro kinase assay using purified, recombinant TKX enzyme is essential to prove that Compound X directly inhibits the catalytic activity of its target and to quantify its potency (IC50).[8] This cell-free system eliminates confounding factors present in a cellular environment, ensuring the observed effect is a direct interaction between the compound and the kinase.

Experimental Protocol: In-Vitro Kinase Assay
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of Compound X, Positive Control Z, and Comparator Y.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant TKX enzyme with the kinase reaction buffer and the serially diluted compounds.

  • Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate for TKX and ATP (radiolabeled [γ-32P]ATP is a classic method, but non-radioactive methods like ADP-Glo™ are common).[9][10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction. Detect the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-32P]ATP, and measuring the remaining radioactivity with a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Potency and Selectivity
CompoundTarget Kinase X (TKX) IC50 (nM)Control Kinase (TKZ) IC50 (nM)Selectivity (TKZ/TKX)
Compound X 15>10,000>667x
Positive Control Z 10>10,000>1000x
Comparator Y >10,00025N/A

Layer 3: Western Blot - Measuring Downstream Pathway Modulation

Expertise & Causality: To bridge the gap between direct enzyme inhibition and a cellular outcome, we must demonstrate that Compound X modulates the TKX signaling pathway in a cellular context. The most direct way to do this is by measuring the phosphorylation status of TKX's immediate downstream substrate, DP. A specific inhibitor of TKX should lead to a dose-dependent decrease in phosphorylated DP (pDP).[11][12] This experiment validates that the compound is cell-permeable and engages its target with sufficient potency to disrupt the downstream signaling cascade.

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Treatment: Seed TKX-dependent cancer cells and grow overnight. Starve the cells (e.g., in serum-free media for 4 hours) and then pre-treat with increasing concentrations of Compound X or controls for 2 hours.

  • Stimulation: Stimulate the TKX pathway by adding the appropriate growth factor for 15 minutes.

  • Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Quantification & Loading: Determine protein concentration (e.g., BCA assay). Load equal amounts of total protein per lane onto an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate proteins by size via SDS-PAGE and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can cause high background).[12][13] Incubate the membrane overnight at 4°C with a primary antibody specific for pDP.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: To ensure the changes in pDP are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for total DP, and subsequently, a loading control like GAPDH.

Data Presentation: Downstream Target Inhibition
TreatmentpDP Level (Normalized)Total DP Level (Normalized)
Vehicle (DMSO) 1.001.00
Compound X (10 nM) 0.750.98
Compound X (100 nM) 0.211.01
Compound X (1000 nM) 0.050.99
Comparator Y (1000 nM) 0.951.02

Layer 4: Cell Viability Assay - Demonstrating Phenotypic Effect

Expertise & Causality: The ultimate goal of a targeted inhibitor is to elicit a specific, desired cellular response. Since the TKX pathway is hypothesized to drive proliferation in our model cell line, its inhibition should lead to a decrease in cell viability. A cell viability assay provides the crucial phenotypic validation that links target engagement and pathway modulation to a functional cellular outcome.[14][15]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed TKX-dependent cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Positive Control Z, and Comparator Y for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[16] This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.[17][18]

  • Incubation & Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Recording: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log of the compound concentration.

Data Presentation: Anti-proliferative Activity
CompoundCell Viability EC50 (nM)
Compound X 55
Positive Control Z 40
Comparator Y >20,000

Overall Synthesis and Guide Conclusion

This guide outlines a rigorous, multi-layered orthogonal validation strategy. By systematically applying these four independent experimental approaches, we have constructed a robust body of evidence to support the hypothesis that 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (Compound X) is a potent and selective inhibitor of Target Kinase X.

  • CETSA confirmed that Compound X physically binds to TKX in cells.

  • The In-Vitro Kinase Assay demonstrated that this binding leads to potent and direct inhibition of the enzyme's catalytic activity.

  • Western Blotting verified that this enzymatic inhibition translates to the suppression of the downstream signaling pathway within a cellular context.

  • The Cell Viability Assay provided the crucial phenotypic readout, linking the molecular mechanism of action to a desired anti-proliferative effect.

This orthogonal workflow ensures scientific rigor and provides the high-confidence data package required for the continued development of promising therapeutic compounds like 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride.

References

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In vitro NLK Kinase Assay. NCBI PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. Horizon Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Technology Networks. [Link]

  • CellTiter-Glo Assay. OUS research. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. [Link]

  • Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Azure Biosystems. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride Against Established Kinase Inhibitor Standards

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, against known standards. Given the prevalence of the aminopyridine scaffold in k...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, against known standards. Given the prevalence of the aminopyridine scaffold in kinase inhibitor discovery, we have structured this guide around a hypothetical, yet scientifically rigorous, evaluation of this compound as a potential inhibitor of the p38 MAPKα signaling pathway, a critical mediator of inflammatory responses.

Our objective is to provide researchers, scientists, and drug development professionals with the foundational experimental designs and rationale required to assess a novel compound's potency, cellular activity, and basic physicochemical properties in direct comparison to a well-characterized industry standard.

Introduction and Rationale

The compound 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (hereafter referred to as "Test Compound") is a substituted aminopyridine. This chemical motif is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various protein kinases. The p38 mitogen-activated protein kinase (MAPK) family, particularly p38α (MAPK14), is a high-value target in drug discovery for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

To ascertain the potential of our Test Compound, a direct and robust comparison against a "gold standard" inhibitor is essential. For this purpose, we have selected SB203580 , a highly potent and selective, ATP-competitive inhibitor of p38 MAPKα and p38 MAPKβ. This guide will detail the head-to-head experimental protocols to benchmark the Test Compound's:

  • Biochemical Potency: Direct inhibition of purified p38 MAPKα enzyme.

  • Cellular Efficacy: Inhibition of the p38 signaling cascade in a relevant cellular context.

  • Aqueous Solubility: A critical early-stage developability parameter.

This multi-faceted approach ensures that the data generated is not only accurate but also contextually relevant for making informed decisions in a drug discovery pipeline.

The p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which is initiated by cellular stressors or inflammatory cytokines. Our primary cellular assay will focus on inhibiting the phosphorylation of the downstream substrate, MAPK-activated protein kinase 2 (MK2).

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Stress_Cytokines Cellular Stress / Inflammatory Cytokines (e.g., TNFα, IL-1β) Receptor Receptor Stress_Cytokines->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPKα MAP2K->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates p_MK2 Phospho-MK2 MK2->p_MK2 Downstream Downstream Inflammatory Response (e.g., TNFα production) p_MK2->Downstream

Caption: Canonical p38 MAPK signaling cascade.

Experimental Benchmarking Protocols

This section details the step-by-step methodologies for a direct comparison of the Test Compound and the standard, SB203580.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the Test Compound against purified, recombinant human p38 MAPKα enzyme and compare it to SB203580.

Methodology Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for high-throughput screening and accurate IC₅₀ determination. The widely used LanthaScreen™ technology from Thermo Fisher Scientific provides a robust platform for this.

Experimental Workflow:

kinase_assay_workflow Start Start Compound_Prep Prepare 10-point, 3-fold serial dilutions of Test Compound & SB203580 in DMSO Start->Compound_Prep Assay_Plate Dispense compounds into 384-well assay plate Compound_Prep->Assay_Plate Add_Kinase Add Kinase/Substrate Mix to assay plate Assay_Plate->Add_Kinase Kinase_Mix Prepare Kinase/Substrate Mix: - p38 MAPKα enzyme - GFP-ATF2 substrate - ATP Kinase_Mix->Add_Kinase Incubate_1 Incubate at RT for 60 min Add_Kinase->Incubate_1 Add_Detection Add Detection Mix Incubate_1->Add_Detection Detection_Mix Prepare Detection Mix: - Tb-anti-pATF2 antibody - EDTA (to stop reaction) Detection_Mix->Add_Detection Incubate_2 Incubate at RT for 30 min Add_Detection->Incubate_2 Read_Plate Read TR-FRET signal on plate reader Incubate_2->Read_Plate Analysis Calculate % inhibition and fit dose-response curve to determine IC₅₀ Read_Plate->Analysis

Caption: Workflow for the in vitro TR-FRET kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the Test Compound and SB203580 in 100% DMSO, starting from a 1 mM top concentration.

  • Assay Plate Preparation: Dispense 100 nL of each compound dilution into a low-volume 384-well assay plate (e.g., Corning #4513). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing kinase buffer, 5 nM p38 MAPKα enzyme (recombinant human), 200 nM GFP-ATF2 substrate, and 10 µM ATP.

  • Initiate Reaction: Add 10 µL of the kinase reaction mix to each well of the assay plate.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate at room temperature for 60 minutes.

  • Stop & Detect: Prepare a detection solution containing TR-FRET dilution buffer, 2 nM Tb-anti-pATF2(Thr71) antibody, and 20 mM EDTA to stop the kinase reaction.

  • Add Detection Solution: Add 10 µL of the detection solution to each well.

  • Final Incubation: Centrifuge the plate again and incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar) with an excitation at 340 nm and emission reads at 520 nm (GFP) and 495 nm (Terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Normalize the data using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Efficacy: Western Blot for Downstream Target Inhibition

Objective: To measure the ability of the Test Compound to inhibit the phosphorylation of the direct p38 substrate, MK2, in a cellular context.

Methodology Rationale: Western blotting is a gold-standard technique for quantifying changes in protein phosphorylation. We will use lipopolysaccharide (LPS) to potently activate the p38 pathway in the human monocytic cell line THP-1. By pre-treating with our inhibitors, we can quantify their dose-dependent effect on p-MK2 levels.

Step-by-Step Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed 2 x 10⁶ cells per well in a 6-well plate and allow them to adhere and rest for 2 hours.

  • Compound Treatment: Prepare 2X working stocks of the Test Compound and SB203580 in media at various concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Pre-treat the cells by adding an equal volume of the 2X compound stock and incubate for 1 hour at 37°C. Include a vehicle control (0.1% DMSO).

  • Stimulation: Prepare a 10X LPS stock (1 µg/mL). Stimulate the cells by adding the LPS stock to a final concentration of 100 ng/mL. Leave one well unstimulated (vehicle only) as a negative control. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize all samples to the same protein concentration (e.g., 20 µg). Run the samples on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-MK2 (Thr334) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MK2 or a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-MK2 signal to the total MK2 or loading control signal.

Physicochemical Property: Kinetic Aqueous Solubility

Objective: To determine the aqueous solubility of the Test Compound, a critical parameter for oral bioavailability and formulation.

Methodology Rationale: A high-throughput kinetic solubility assay using nephelometry (light scattering) provides a rapid and resource-efficient method for early-stage compound assessment. The appearance of precipitate as the compound is added from a DMSO stock into an aqueous buffer is measured.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

  • Assay Plate: Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well of a clear 96-well plate.

  • Measurement Initiation: Place the plate in a nephelometer capable of taking kinetic readings.

  • Compound Addition: Inject 2 µL of the 10 mM DMSO stock into the PBS, initiating the measurement. This creates a final nominal concentration of 100 µM.

  • Data Collection: Measure the light scattering signal every minute for 30-60 minutes.

  • Data Analysis: The point at which the scattering signal significantly increases above the background indicates precipitation. The solubility is reported as the concentration at which the compound remains in solution under these conditions. Compare this value to that obtained for a known soluble and a known insoluble standard compound.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. The following tables represent a hypothetical, yet realistic, outcome of the benchmarking experiments described above.

Table 1: Biochemical Potency against p38 MAPKα

CompoundIC₅₀ (nM) vs. p38 MAPKα (n=3, ± SD)
Test Compound 155 ± 25
SB203580 (Standard) 48 ± 9

Interpretation: In this hypothetical result, the Test Compound shows potent, sub-micromolar inhibitory activity against the p38 MAPKα enzyme. However, it is approximately 3-fold less potent than the established standard, SB203580. This is a promising starting point, indicating on-target activity.

Table 2: Cellular Efficacy and Physicochemical Properties

CompoundCellular p-MK2 Inhibition IC₅₀ (µM)Aqueous Solubility at pH 7.4 (µM)
Test Compound 1.275
SB203580 (Standard) 0.522

Interpretation: The cellular data corroborates the biochemical findings, with the Test Compound inhibiting downstream signaling at a higher concentration than SB203580. Critically, the Test Compound demonstrates significantly improved aqueous solubility (>3-fold) compared to the standard. This is a highly desirable property that may translate to better pharmacokinetic behavior and could be a key differentiating factor, warranting further investigation despite its slightly lower potency.

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking the novel compound, 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, against the well-characterized p38 MAPK inhibitor, SB203580. The presented protocols for biochemical, cellular, and physicochemical assessment provide a robust framework for generating high-quality, comparative data.

Based on our hypothetical results, the Test Compound is a potent inhibitor of the p38 MAPK pathway with a highly advantageous solubility profile compared to the standard. This suggests that while further optimization to improve potency may be beneficial, the compound represents a valuable chemical scaffold for development.

Next steps should include:

  • Kinase Selectivity Profiling: Assessing the Test Compound against a broad panel of kinases to understand its selectivity profile and identify potential off-target activities.

  • In Vitro ADME Profiling: Evaluating metabolic stability in liver microsomes and cell permeability (e.g., using a Caco-2 assay).

  • In Vivo Efficacy Studies: Assessing the compound's performance in a relevant animal model of inflammation, such as an LPS-induced cytokine release model.

By systematically applying these benchmarking principles, researchers can confidently and efficiently evaluate the potential of new chemical entities and make data-driven decisions to advance the most promising candidates.

References

  • Title: SB 203580 is a specific inhibitor of a novel MALDI-TOF mass spectrometry-assayed protein kinase cascade. Source: PubMed Central, Journal of Biological Chemistry. URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human disease. Source: National Center for Biotechnology Information. URL: [Link]

Validation

Verifying the purity of a 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride sample

Ein umfassender Leitfaden zur Reinheitsprüfung von 3-Nitro-N-(piperidin-4-yl)pyridin-2-aminhydrochlorid Als Senior Application Scientist ist es meine Aufgabe, nicht nur analytische Protokolle bereitzustellen, sondern auc...

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Author: BenchChem Technical Support Team. Date: March 2026

Ein umfassender Leitfaden zur Reinheitsprüfung von 3-Nitro-N-(piperidin-4-yl)pyridin-2-aminhydrochlorid

Als Senior Application Scientist ist es meine Aufgabe, nicht nur analytische Protokolle bereitzustellen, sondern auch die wissenschaftlichen Grundlagen und die strategische Logik zu vermitteln, die hinter der Auswahl der Methoden stehen. Die Reinheit eines pharmazeutischen Wirkstoffs (Active Pharmaceutical Ingredient, API) ist keine einzelne Zahl, sondern ein umfassendes Profil, das durch eine Reihe von orthogonalen analytischen Techniken erstellt wird. Jede Methode bietet eine einzigartige Perspektive auf die Probe und trägt zu einem ganzheitlichen Verständnis ihrer Qualität und Sicherheit bei.

Dieser Leitfaden vergleicht die wichtigsten analytischen Methoden zur Charakterisierung einer Charge von 3-Nitro-N-(piperidin-4-yl)pyridin-2-aminhydrochlorid. Unser Ziel ist es, ein robustes, selbstvalidierendes System zur Reinheitsüberprüfung zu schaffen, das den strengen regulatorischen Anforderungen entspricht, wie sie in den Richtlinien des International Council for Harmonisation (ICH) dargelegt sind.[1][2][3]

Die orthogonale Analysestrategie: Ein mehrdimensionaler Ansatz zur Reinheit

Ein einzelner Test kann niemals die vollständige Reinheit eines Wirkstoffs garantieren. Prozessbedingte Verunreinigungen, Abbauprodukte, Restlösungsmittel und anorganische Rückstände erfordern jeweils spezifische Nachweisverfahren. Eine orthogonale Strategie, bei der Techniken mit unterschiedlichen Trenn- und Detektionsprinzipien kombiniert werden, ist daher unerlässlich.[4] Dieser Ansatz minimiert das Risiko, dass Verunreinigungen unentdeckt bleiben, und bildet die Grundlage für eine solide Qualitätskontrolle.

Der folgende Workflow veranschaulicht, wie verschiedene analytische Techniken ineinandergreifen, um ein vollständiges Reinheitsprofil des Wirkstoffs zu erstellen.

G cluster_0 Probenvorbereitung cluster_1 Primäranalytik cluster_2 Spezifische Verunreinigungen cluster_3 Datensynthese API_Sample API-Charge 3-Nitro-N-(piperidin-4-yl)pyridin-2-amin HCl HPLC HPLC/UPLC (Reinheit & org. Verunreinigungen) API_Sample->HPLC LCMS LC-MS (Identität & Molmasse) API_Sample->LCMS NMR NMR (Struktur & Identität) API_Sample->NMR KF Karl-Fischer-Titration (Wassergehalt) API_Sample->KF GCMS Headspace-GC-MS (Restlösungsmittel) API_Sample->GCMS Sulfat Sulfatasche (Anorganische Verunreinigungen) API_Sample->Sulfat Purity Finale Reinheitsberechnung (Assay) HPLC->Purity LCMS->HPLC Identifizierung von Verunreinigungspeaks NMR->HPLC Struktur-verifizierung KF->Purity GCMS->Purity Sulfat->Purity

Orthogonaler Workflow zur API-Reinheitsprüfung.

Chromatographische Reinheit und Profilierung organischer Verunreinigungen

Die Hochleistungsflüssigkeitschromatographie (HPLC) und ihre Weiterentwicklung, die Ultra-High-Performance Liquid Chromatography (UPLC), sind die Arbeitspferde der pharmazeutischen Analytik zur Bestimmung von Reinheit und verwandten Substanzen.[5][6] Das Prinzip beruht auf der Trennung von Komponenten in einer Mischung basierend auf ihren unterschiedlichen Affinitäten zu einer stationären Phase (Säule) und einer mobilen Phase (Lösungsmittel).

Kausalität der Methodenauswahl: Für 3-Nitro-N-(piperidin-4-yl)pyridin-2-aminhydrochlorid, eine polare, aromatische Verbindung, ist die Umkehrphasen-HPLC (Reversed-Phase HPLC) ideal. Eine C18-Säule (unpolar) wird verwendet, um die polare Verbindung mit einer polaren mobilen Phase zu eluieren. Die Nitrogruppe und die Pyridin-Struktur besitzen starke UV-Chromophore, was eine empfindliche Detektion mittels UV-Spektroskopie ermöglicht.

Detailliertes experimentelles Protokoll: HPLC-Reinheitsbestimmung
  • Probenvorbereitung: 10,0 mg der Probe exakt einwiegen und in 10,0 mL eines 50:50 (v/v) Gemisches aus Wasser und Acetonitril (Diluent) lösen, um eine Konzentration von 1,0 mg/mL zu erhalten.

  • Chromatographische Bedingungen:

    • System: Agilent 1260 Infinity II oder äquivalent.

    • Säule: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0,1% Trifluoressigsäure (TFA) in Wasser.

    • Mobile Phase B: 0,1% Trifluoressigsäure (TFA) in Acetonitril.

    • Gradient: 5% B bis 95% B über 20 Minuten.

    • Flussrate: 1,0 mL/min.

    • Säulentemperatur: 30 °C.

    • Injektionsvolumen: 5 µL.

    • Detektion: UV bei 254 nm.

  • Analyse und Auswertung: Die Probe injizieren und das Chromatogramm aufzeichnen. Die prozentuale Fläche jedes Peaks wird relativ zur Gesamtfläche aller Peaks berechnet. Gemäß ICH Q3A(R2) müssen Verunreinigungen oberhalb des Berichtsschwellenwerts (typischerweise 0,05%) gemeldet werden.[2][7]

Vergleichsdaten: HPLC vs. UPLC
ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Partikelgröße (Säule) 3 - 5 µm< 2 µm
Analysenzeit ~25 Minuten~5 Minuten
Auflösung GutExzellent
Systemdruck 150 - 250 bar600 - 1000 bar
Lösungsmittelverbrauch ModeratGering

Fazit: Während HPLC eine robuste und weit verbreitete Methode ist, bietet UPLC signifikante Vorteile in Bezug auf Geschwindigkeit, Auflösung und Effizienz, was sie zur bevorzugten Methode für die Hochdurchsatzanalyse und die Trennung komplexer Verunreinigungsprofile macht.

Hypothetische HPLC-Ergebnisse
Peak Nr.Retentionszeit (min)Flächen-Prozent (%)Identität/Kommentar
13.20.08Prozessverunreinigung A (z.B. Ausgangsmaterial)
28.599.75Hauptpeak (API)
311.10.12Prozessverunreinigung B (z.B. Nebenprodukt)
414.50.05Abbauprodukt X

Strukturelle Bestätigung und Identifizierung von Unbekannten

Während die HPLC die Reinheit quantifiziert, bestätigt sie nicht endgültig die chemische Struktur des Hauptpeaks oder identifiziert unbekannte Verunreinigungen. Hierfür sind spektroskopische Methoden erforderlich.

Massenspektrometrie (LC-MS)

Prinzip: Die Kopplung der Flüssigchromatographie mit der Massenspektrometrie (LC-MS) ist ein leistungsstarkes Werkzeug zur Bestimmung der Molekülmasse der eluierten Verbindungen.[8][9] Nach der Trennung durch die LC werden die Moleküle ionisiert (z.B. mittels Elektrospray-Ionisierung, ESI) und ihre Masse-zu-Ladungs-Verhältnisse (m/z) analysiert. Dies ermöglicht eine schnelle Bestätigung der Identität des Hauptpeaks und liefert entscheidende Informationen zur Strukturaufklärung von Verunreinigungen.[10]

Dateninterpretation: Für 3-Nitro-N-(piperidin-4-yl)pyridin-2-amin (freie Base, C₁₀H₁₄N₄O₂) erwarten wir eine exakte Masse von 222.1168 g/mol . Im positiven ESI-Modus würde der protonierte Peak [M+H]⁺ bei m/z 223.1246 detektiert. Die Fragmentierung im Massenspektrometer, z.B. der Verlust der Nitrogruppe (NO₂), kann zusätzliche strukturelle Informationen liefern.[11][12]

IonBerechnetes m/zGemessenes m/zKommentar
[M+H]⁺223.1246223.1245Bestätigung der Molekülmasse des API
[Verunreinigung B+H]⁺-237.1398Unbekannte Verunreinigung mit m/z +14 Da (möglicherweise Methylierung)
Kernmagnetische Resonanzspektroskopie (NMR)

Prinzip: Die NMR-Spektroskopie ist die unangefochtene Methode zur endgültigen Strukturaufklärung organischer Moleküle.[13] Sie liefert detaillierte Informationen über die chemische Umgebung jedes Atoms (insbesondere ¹H und ¹³C) im Molekül. Durch die Analyse der chemischen Verschiebungen, Kopplungsmuster und Integrationen kann die exakte Konnektivität der Atome bestimmt werden.

Kausalität der Anwendung: Für eine neue chemische Entität (New Chemical Entity, NCE) ist eine vollständige NMR-Charakterisierung (¹H, ¹³C, COSY, HSQC) unerlässlich, um die Struktur zweifelsfrei zu beweisen. Bei der routinemäßigen Chargenfreigabe dient ein ¹H-NMR-Spektrum als schneller und hochspezifischer Identitätstest ("Fingerprint"), der mit dem Spektrum eines zertifizierten Referenzstandards verglichen wird.

Quantifizierung spezifischer Verunreinigungen

Wassergehalt mittels Karl-Fischer-Titration

Prinzip: Wasser ist keine organische Verunreinigung im klassischen Sinne, muss aber präzise quantifiziert werden, da es die Stabilität und den tatsächlichen Wirkstoffgehalt beeinflusst. Die Karl-Fischer-Titration ist die Goldstandard-Methode zur Wasserbestimmung, da sie spezifisch auf Wasser reagiert und nicht durch andere flüchtige Stoffe gestört wird, im Gegensatz zur Trocknungsverlust-Methode.[14][15][16] Es gibt zwei Hauptvarianten: die volumetrische Methode für höhere Wassergehalte und die coulometrische Methode für Spuren von Wasser.[17][18]

Detailliertes experimentelles Protokoll: Coulometrische Karl-Fischer-Titration
  • Systemvorbereitung: Das Titrationsgefäß mit einem geeigneten Anolyten für Aldehyde und Ketone (um Nebenreaktionen zu vermeiden) befüllen und bis zur Trockenheit titrieren (konditionieren).

  • Probenvorbereitung: Ca. 50 mg der Probe exakt einwiegen.

  • Analyse: Die Probe in das Titrationsgefäß geben und die Titration starten. Das Gerät misst den Strom, der benötigt wird, um Jod zu erzeugen, das mit dem Wasser in der Probe reagiert.

  • Berechnung: Die Software berechnet den Wassergehalt direkt in Prozent oder ppm basierend auf der verbrauchten Ladungsmenge.

AnalysemethodeErgebnis (Probe A)Ergebnis (Probe B)Kommentar
Karl-Fischer-Titration 0.25%1.80%Probe B hat einen signifikant höheren Wassergehalt.
Trocknungsverlust (LOD) 0.35%1.95%LOD-Werte sind höher, was auf geringe Mengen flüchtiger Lösungsmittel hindeutet.
Restlösungsmittel mittels Headspace-Gaschromatographie (GC-MS)

Prinzip: Während der Synthese und Aufreinigung des Wirkstoffs werden organische Lösungsmittel verwendet. Deren Rückstände müssen streng kontrolliert werden, da sie toxisch sein können. Die ICH Q3C-Richtlinie klassifiziert Lösungsmittel nach ihrem Toxizitätsprofil und legt Grenzwerte fest.[1] Die Headspace-GC ist die Methode der Wahl: Die Probe wird erhitzt, die flüchtigen Lösungsmittel gehen in die Gasphase (Headspace) über und werden dann in ein GC-MS-System zur Trennung und Identifizierung injiziert.

Zusammenfassende Reinheitsbewertung

Die endgültige Reinheit der Charge wird durch eine Massenbilanz ermittelt, bei der alle quantifizierten Verunreinigungen von 100% abgezogen werden. Dieser Wert, oft als "Assay by Mass Balance" bezeichnet, liefert das genaueste Bild der Wirkstoffmenge in der Probe.

Purity (%) = 100% - % organische Verunreinigungen - % Wasser - % Restlösungsmittel - % anorganische Verunreinigungen

G Start Analysenergebnisse liegen vor CheckImpurity Einzelne Verunreinigung > ICH-Identifizierungsschwelle? (z.B. > 0.10%) Start->CheckImpurity CheckTotal Gesamtreinheit < Spezifikation? (z.B. < 99.0%) CheckImpurity->CheckTotal Nein Identify Strukturaufklärung mittels LC-MS/MS und NMR CheckImpurity->Identify Ja Release Charge freigeben CheckTotal->Release Nein Reject Charge zurückweisen (OOS-Untersuchung) CheckTotal->Reject Ja Identify->CheckTotal

Entscheidungsdiagramm für die Chargenfreigabe.

Durch die systematische Anwendung dieses orthogonalen Ansatzes können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung die Reinheit ihrer Wirkstoffchargen mit höchster wissenschaftlicher Integrität und regulatorischer Konformität sicherstellen. Jede Technik liefert einen wichtigen Teil des Puzzles und trägt gemeinsam zu einem validierten und vertrauenswürdigen Reinheitsprofil bei.

Referenzen

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Verfügbar unter:

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Verfügbar unter:

  • Metrohm AG. Was ist Karl Fischer Titration?. Verfügbar unter:

  • Zamann Pharma Support GmbH. Analytische Methoden in Life Sciences, Pharma und Biotechnologie. Verfügbar unter:

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Verfügbar unter:

  • Suisse TP. Wassergehalt mittels - Karl Fischer volumetrisch und coulometrisch. Verfügbar unter:

  • International Council for Harmonisation. Quality Guidelines. Verfügbar unter:

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Verfügbar unter:

  • Wikipedia. Pharmazeutische Analytik. Verfügbar unter:

  • HWI group. Analytik: Methodenentwicklung und -validierung. Verfügbar unter:

  • Metrohm AG. Applikationen für die Karl-Fischer-Titration. Verfügbar unter:

  • Vogel Communications Group. (2014, December 17). Auf Spurensuche – Wasserbestimmung in der pharmazeutischen Industrie. Verfügbar unter:

  • Chemeurope.com. Wählen Sie Ihren pharmazeutischen Weg: Produktion, analytische Tests oder Formulierung. Verfügbar unter:

  • Spektrum.de. Lexikon der Chemie - Massenspektrometrie. Verfügbar unter:

  • Universität Duisburg-Essen. Massenspektrometrie. Verfügbar unter:

  • Sigma-Aldrich. Pharmazeutische Analytik und Qualitätskontrolle. Verfügbar unter:

  • U.S. Pharmacopeia. USP Official Reference Standards. Verfügbar unter:

  • MEDIATE.com. (2025, August 11). A Comprehensive Guide to USP Test Methods for Pharmaceutical and Drug Products. Verfügbar unter:

  • Sigma-Aldrich. Titration und Karl-Fischer-Analyse. Verfügbar unter:

  • ZwickRoell. United States Pharmacopeia, USP standards. Verfügbar unter:

  • U.S. Pharmacopeia. USP Reference Standards. Verfügbar unter:

  • Wikipedia. Nitroaromaten. Verfügbar unter:

  • Gesellschaft Deutscher Chemiker. Massenspektrometrie. Verfügbar unter:

  • GMP Insiders. (2025, July 2). USP–NF PF 51(4) Draft Published. Verfügbar unter:

  • Universität zu Lübeck. Massenspektrometrie: Institut für Chemie und Metabolomics. Verfügbar unter:

  • NextSDS. 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Verfügbar unter:

  • Technische Universität München. Anwendung NMR-spektroskopischer Methoden zur Strukturaufklärung von Proteinen und Peptiden. Verfügbar unter:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine Hydrochloride

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredient (API) intermediates requires more than just following a checklist; it requires a fundamental understanding of the molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredient (API) intermediates requires more than just following a checklist; it requires a fundamental understanding of the molecule's physical and chemical properties. 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a highly reactive, functionalized building block used in drug discovery.

Because it contains a nitroaromatic moiety and a basic piperidine ring (formulated as a hydrochloride salt), it presents specific handling challenges. The hydrochloride salt form increases its aqueous solubility, meaning that if the powder contacts sweaty skin or mucous membranes, it can rapidly dissolve and be absorbed into the bloodstream. This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this compound.

Hazard Assessment & Causality

Before donning Personal Protective Equipment (PPE), researchers must understand why the compound is hazardous. Nitro-pyridine derivatives are known to be potent skin and eye irritants and carry a risk of skin sensitization. Furthermore, fine hydrochloride powders are prone to electrostatic charging, which can cause the powder to aerosolize upon opening the container, creating an acute inhalation hazard [1].

Quantitative & Qualitative Safety Data Summary
Hazard CategoryMechanistic CausalityPrimary Risk
Inhalation HCl salt powders are often micronized and prone to static aerosolization.Respiratory tract irritation; systemic absorption.
Skin Contact High aqueous solubility allows rapid dissolution in sweat/sebum.Contact dermatitis; potential nitroaromatic sensitization.
Eye Contact Basic piperidine nitrogen (even as a salt) and nitro groups disrupt lipid bilayers.Severe ocular irritation; potential corneal damage.
Environmental Nitroaromatics resist rapid biodegradation and are toxic to aquatic life.Long-term ecological toxicity if improperly discarded.

Personal Protective Equipment (PPE) Matrix

A robust PPE regimen is your primary physical barrier. The selection below is not arbitrary; it is dictated by the Occupational Safety and Health Administration (OSHA) Laboratory Safety Guidance for handling hazardous, highly soluble chemical powders [2].

  • Hand Protection (Double Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile or neoprene gloves. Causality: If the outer glove is breached by a micro-tear or contaminated by a static-cling powder particle, the inner glove provides a critical secondary barrier during the doffing process.

  • Eye Protection: Chemical splash goggles (not just safety glasses). Causality: Safety glasses with side shields do not protect against fine aerosolized dust settling into the eyes from above or below the frames.

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy-cotton laboratory coat. Causality: Synthetic fabrics (like polyester) generate static electricity, which attracts the HCl salt powder to the researcher's body.

  • Respiratory Protection: When handling the dry powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is required [1].

G Start Initiate Handling Protocol Assess Assess Hazard Level (Powder vs. Solution) Start->Assess Powder Solid Powder Handling Assess->Powder Weighing/Transfer Solution Solution Handling Assess->Solution Dilution/Assay Resp N95/P100 Respirator (Dust Hazard) Powder->Resp Hood Chemical Fume Hood (Vapor/Aerosol) Powder->Hood Solution->Hood BasePPE Base PPE: Double Nitrile Gloves, Cotton Lab Coat, Splash Goggles Resp->BasePPE Hood->BasePPE Proceed Proceed to Operational Workflow BasePPE->Proceed

Caption: Logical workflow for PPE selection based on the physical state of the chemical.

Operational Plans: Step-by-Step Methodologies

According to the National Academies' Prudent Practices in the Laboratory, the highest risk of exposure occurs during the transfer and weighing of dry powders [3]. The following protocols are designed as self-validating systems to eliminate exposure routes.

Protocol 3.1: Safe Weighing and Transfer of Solid Powders

Objective: Transfer a specific mass of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride without generating airborne particulates.

  • Fume Hood Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm) [2]. Clear the hood of unnecessary clutter to prevent turbulent airflow, which can blow powder out of the sash.

  • Static Mitigation (Critical Step): Wipe the exterior of the chemical bottle and the weighing spatula with an anti-static wipe. Use an anti-static zero-stat gun on the weighing boat. Causality: HCl salts are highly prone to static cling; neutralizing the charge prevents the powder from "jumping" off the spatula.

  • Tare and Transfer: Place the weighing boat on the analytical balance inside the fume hood. Carefully open the vial, pointing the opening away from your face. Use a clean, static-free micro-spatula to transfer the desired amount.

  • Immediate Dissolution: Rather than transporting the dry powder across the lab, immediately add the primary assay solvent (e.g., DMSO or ultra-pure water) directly to the weighing boat or transfer vial inside the fume hood.

  • Decontamination: Cap the solution vial tightly. Wipe down the exterior of the vial, the balance, and the spatula with a solvent-damped wipe (e.g., 70% ethanol or isopropanol) to capture any micro-dust before removing your hands from the hood.

G Prep Prepare Fume Hood (Airflow 80-100 fpm) Static Discharge Static (Anti-static tools) Prep->Static Weigh Weigh Compound (Analytical Balance) Static->Weigh Solvent Add Solvent (In-hood dissolution) Weigh->Solvent Seal Seal & Decontaminate (Wipe down surfaces) Solvent->Seal

Caption: Step-by-step operational workflow for the safe weighing and transfer of hazardous API powders.

Protocol 3.2: Preparation of Stock Solutions
  • Solvent Selection: 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is typically soluble in water, DMSO, and methanol. Select the solvent based on downstream assay requirements.

  • Agitation: Use a magnetic stir bar or a vortex mixer. Do not use sonication unless the vial is tightly sealed, as sonication heats the solvent and can create internal pressure, leading to aerosolization of the toxic mixture upon opening [3].

  • Labeling: Immediately label the secondary container with the chemical name, concentration, date, and hazard warnings (e.g., "Irritant," "Toxic").

Spill Response and Disposal Plans

Even with rigorous protocols, spills can occur. A pre-defined response plan prevents panic and minimizes exposure.

Immediate Spill Response Protocol
  • Isolate the Area: If powder is spilled outside the fume hood, immediately instruct all personnel to step back. Do not attempt to sweep dry powder, as this will aerosolize it.

  • Don Appropriate PPE: Ensure N95/P100 respirator, splash goggles, and double gloves are worn [1].

  • Wet Wiping Method: Gently cover the spilled powder with absorbent paper towels. Slowly pour a compatible solvent (e.g., 70% ethanol or water) over the towels to dissolve and trap the powder. Causality: Wetting the powder eliminates the inhalation hazard and allows for safe mechanical removal.

  • Clean and Decontaminate: Wipe the area from the outside of the spill toward the center. Wash the surface with warm, soapy water followed by a final solvent wipe.

Chemical Waste Disposal Plan

Do not dispose of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride down the drain or in standard municipal trash.

  • Solid Waste: Place all contaminated weighing boats, gloves, and paper towels into a designated, clearly labeled solid hazardous waste container (e.g., "Contaminated Solid Waste: Nitroaromatics/Amines").

  • Liquid Waste: Segregate liquid waste into compatible containers. Do not mix with strong oxidizing agents, as nitro-compounds can react violently. Label the carboy as "Aqueous/Organic Waste containing Nitro-pyridine derivatives" [3].

  • Compliance: Coordinate with your institutional Environmental Health and Safety (EHS) department for the final incineration of the waste in accordance with local and federal EPA regulations.

References

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

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